1-chloro-10H-phenoxazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8ClNO |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
1-chloro-10H-phenoxazine |
InChI |
InChI=1S/C12H8ClNO/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H |
InChI Key |
ZFNHVQFLFYDPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC=C3Cl |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: The Core Properties and Applications of 1-Chloro-10H-phenoxazine
Executive Summary
1-Chloro-10H-phenoxazine (CAS: 116366-11-1) is a highly specialized tricyclic chemical intermediate that serves as a foundational building block in advanced materials science and biochemical diagnostics. Unlike its unsubstituted parent compound, the strategic placement of a chlorine atom at the 1-position introduces critical steric and electronic effects. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, synthetic methodologies, and field-proven applications of 1-chloro-10H-phenoxazine, specifically focusing on its role in Thermally Activated Delayed Fluorescence (TADF) OLEDs and peroxidase-catalyzed chemifluorescent assays.
Physicochemical & Structural Profiling
The utility of 1-chloro-10H-phenoxazine stems directly from its molecular architecture. The phenoxazine core is a strong, rigid electron donor. The addition of the electronegative chlorine atom at the 1-position induces steric hindrance near the secondary amine (the 10-position), which is critical for controlling the dihedral angle when the molecule is coupled to electron acceptors.
Table 1: Core Quantitative and Structural Properties
| Property | Value |
| Chemical Name | 1-Chloro-10H-phenoxazine |
| CAS Number | 116366-11-1 [1] |
| Molecular Formula | C12H8ClNO |
| Molecular Weight | 217.65 g/mol |
| Structural Class | Halogenated dibenz-1,4-oxazine |
| Electronic Profile | Strong electron donor (D) with tunable redox potential |
| Primary Utility | Scaffold for TADF emitters and chemifluorescent enhancers |
Synthesis Methodology: The Buchwald-Hartwig Approach
The Causality of Catalyst Selection
The primary challenge in synthesizing sterically hindered phenoxazines—or coupling 1-chloro-10H-phenoxazine to acceptor cores—is overcoming the poor nucleophilicity of the diarylamine nitrogen. Traditional Ullmann condensations often require harsh conditions (>150°C) and yield significant dehalogenation byproducts, destroying the critical 1-chloro substitution.
To create a self-validating and high-yield system, palladium-catalyzed Buchwald-Hartwig amination is the standard [4]. The use of a bulky, electron-rich phosphine ligand (such as XPhos or P(t-Bu)3) accelerates the reductive elimination step. This effectively outcompetes unwanted side reactions, such as the premature oxidative addition of the palladium catalyst into the sensitive C-Cl bond, ensuring structural integrity.
Step-by-Step Cross-Coupling Protocol
-
Inert Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the halogenated acceptor precursor, 1-chloro-10H-phenoxazine (or its precursors), Pd2(dba)3 (catalyst), XPhos (ligand), and sodium tert-butoxide (base). Logic: Moisture and oxygen rapidly deactivate the Pd(0) active species.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask. Logic: Non-polar solvents ensure optimal solubility of the organic precursors while suppressing side reactions typical of polar protic solvents.
-
Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 90–110°C under continuous magnetic stirring for 12–24 hours. Logic: Elevated temperatures provide the activation energy required for the sterically hindered oxidative addition step.
-
Quenching & Extraction: Cool the reaction to room temperature and quench with deionized water to neutralize the strong base. Extract the aqueous layer with dichloromethane (DCM). Logic: Quenching prevents base-catalyzed degradation of the newly formed C-N bond during workup.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure functionalized phenoxazine.
Optoelectronic Applications: TADF OLED Emitters
In the development of highly efficient OLEDs, 1-chloro-10H-phenoxazine derivatives are utilized as powerful electron donors (D) in Donor-Acceptor-Donor (D-A-D) architectures [4].
Mechanistic Insight: The 1-chloro substitution introduces steric bulk that forces the phenoxazine core into a rigid, highly orthogonal "butterfly" conformation when coupled to an electron acceptor (e.g., pyridazine). This orthogonality restricts π -conjugation between the donor and acceptor, effectively localizing the Highest Occupied Molecular Orbital (HOMO) on the phenoxazine and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. This strict spatial separation is the fundamental driver for minimizing the singlet-triplet energy splitting ( ΔEST ), thereby facilitating efficient reverse intersystem crossing (RISC) and enabling delayed fluorescence.
Fig 1: TADF mechanism enabled by phenoxazine donor-acceptor spatial separation.
Biochemical Applications: Enhanced Peroxidase Assays
Beyond optoelectronics, 1-chloro-10H-phenoxazine is a vital precursor for synthesizing N-alkyl sulfonated derivatives (e.g., 1-chlorophenoxazine-10-yl-propylsulfonate). These derivatives act as potent chemical enhancers in chemifluorescent and chemiluminescent assays [2, 3].
Mechanistic Insight: In peroxidase-coupled assays, resorufin derivatives like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) react with hydrogen peroxide ( H2O2 ) to produce highly fluorescent resorufin. However, the quantum yield is often limited by the stability of the radical intermediates. The introduction of a 1-chlorophenoxazine enhancer acts as an electron-transfer mediator. The electron-withdrawing nature of the chlorine atom at the 1-position fine-tunes the redox potential of the phenoxazine core, allowing it to rapidly cycle between oxidation states. This stabilizes the radical intermediates of the primary substrate, significantly accelerating the turnover rate of horseradish peroxidase (HRP) and amplifying the final fluorescent signal by orders of magnitude.
Fig 2: Peroxidase-catalyzed chemifluorescent pathway enhanced by 1-chlorophenoxazine.
References
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- Google Patents. "US5171668A - Method of the chemiluminescence assay of the activity of peroxidase." Google Patents.
-
National Institutes of Health (NIH). "Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." PubMed Central (PMC). URL:[Link]
A Technical Guide to the Historical Development of Phenoxazine-Based Compounds
Abstract
The phenoxazine scaffold, a seemingly simple tricyclic heterocycle, has charted a remarkable journey through chemical history. First identified in the late 19th century, its story begins in the vibrant world of synthetic dyes before a pivotal discovery unveiled its profound biological activity, launching it into the forefront of medicinal chemistry.[1] Today, its unique photophysical and electronic properties have established a new frontier in materials science. This guide provides an in-depth, technical exploration of the historical development of phenoxazine-based compounds, tracing their evolution from colorful curiosities to life-saving therapeutics and cutting-edge electronic components. We will examine the key synthetic milestones, the causal relationships behind structural modifications, and the experimental workflows that unlocked the vast potential of this versatile molecular architecture.
Chapter 1: The Dawn of a Chromophore: Discovery and Early Synthetic Dyes
The history of phenoxazine begins in 1887, when Bernthsen first synthesized the core structure through the thermal condensation of o-aminophenol and catechol.[2] This discovery laid the groundwork for a new class of heterocyclic compounds. However, the initial decades of phenoxazine chemistry were largely dominated by their application as dyes.[1] The extended π-system of the phenoxazine core proved to be an excellent chromophore, leading to the development of a range of colorful compounds.
Phenoxazine dyes were once widely used for coloring fabrics, particularly silk, though their use declined due to poor lightfastness.[3] A notable resurgence occurred with the advent of acrylic fibers, on which these dyes exhibit significantly better durability.[3]
Key Early Dyes and Their Synthesis
Among the most significant early phenoxazine derivatives were the benzo[a]phenoxazines, a class that includes the iconic Nile Blue .[4] These dyes were synthesized through the acid-catalyzed condensation of a nitrosophenol with an aminonaphthalene derivative.
Experimental Protocol: Synthesis of a Nile Blue Analogue
This protocol describes a representative synthesis for a benzo[a]phenoxazinium chloride, analogous to the classic preparations of Nile Blue.
Step 1: Nitrosation of a Phenol Derivative
-
Dissolve 3-(ethylamino)-4-methylphenol in an appropriate solvent.
-
Add sodium nitrite in the presence of hydrochloric acid to generate the 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride intermediate.[4] The nitrosation reaction is critical for activating the phenol ring for subsequent condensation.
Step 2: Condensation to Form the Phenoxazine Core
-
The nitrosophenol hydrochloride intermediate is then condensed with an aminonaphthalene derivative (e.g., N1-(naphthalen-1-yl)propane-1,3-diamine).[4]
-
This reaction, typically carried out in an acidic medium, proceeds via an electrophilic aromatic substitution mechanism, leading to the cyclization and formation of the benzo[a]phenoxazine ring system.
-
The resulting product is a brightly colored solid, which can be purified by recrystallization.
The development of these synthetic routes, while initially aimed at the textile industry, inadvertently created a library of compounds whose biological properties would later prove to be of immense importance.
Caption: General workflow for the synthesis of a Nile Blue analogue.
Chapter 2: The Biological Turn - Phenoxazines in Medicinal Chemistry
For nearly six decades, the chemistry of phenoxazines remained largely unexplored beyond their use as dyes. A paradigm shift occurred with the discovery of naturally occurring phenoxazines with potent biological activity, which sparked a renewed and intense interest in this class of compounds.[1] This marked the beginning of the journey of phenoxazines into the realm of medicinal chemistry, where they have since demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6][7]
The Actinomycin D Paradigm
The most significant early discovery in this area was that of the actinomycins, a family of chromopeptide antibiotics isolated from Streptomyces bacteria.[8] The most famous member of this family, Actinomycin D (also known as Dactinomycin), was found to possess powerful anticancer properties and has been used in clinical practice since 1954.[9]
The core of Actinomycin D is a 2-aminophenoxazin-3-one chromophore, which is attached to two cyclic peptide chains.[10] It is this unique structure that dictates its primary mechanism of action.
Mechanism of Action: DNA Intercalation
The primary anticancer effect of Actinomycin D is due to its ability to interfere with DNA function.[8][9] The planar phenoxazone ring of the molecule intercalates, or inserts itself, into the minor groove of the DNA double helix, specifically at GpC (guanine-cytosine) sequences.[9] This physical blockage disrupts the DNA structure and inhibits the action of RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[8] By halting transcription, Actinomycin D prevents the synthesis of proteins necessary for cell growth and proliferation, leading to cell death.[8][9] This effect is particularly potent against rapidly dividing cancer cells.[8]
Caption: Mechanism of action for Actinomycin D via DNA intercalation.
Synthetic Phenoxazines as Anticancer Agents
The success of Actinomycin D spurred the development of synthetic phenoxazine derivatives as potential anticancer agents.[11] Researchers have systematically modified the phenoxazine core to enhance its efficacy and selectivity. For example, novel benzo[a]phenoxazine derivatives have been synthesized and shown to be selective for cancer cells, inducing cell death by targeting lysosomes and causing lysosomal membrane permeabilization.[11][12] Other studies have focused on developing phenoxazine derivatives that can stabilize G-quadruplexes (G4), which are non-canonical DNA structures often found in the promoter regions of oncogenes.[13][14] By stabilizing these structures, the transcription of cancer-promoting genes can be inhibited.[15]
| Derivative Class | Target/Mechanism | Therapeutic Potential |
| Benzo[a]phenoxazines | Lysosomal Membrane Permeabilization | Selective therapy for colorectal and breast cancer[11][12] |
| G4-targeting Phenoxazines | Stabilization of G-quadruplex DNA | Inhibition of oncogene expression (e.g., c-Myc)[13][15] |
| N-substituted Phenoxazines | Induction of Apoptosis | Broad-spectrum anticancer activity[16][17] |
Chapter 3: The Modern Era - Advanced Materials and Probes
The same electronic properties that make phenoxazines colorful also make them highly valuable in modern materials science. Their ability to participate in intramolecular charge transfer (ICT) and their robust electrochemical stability have led to their use in a variety of cutting-edge applications.[18][19]
Fluorescent Probes and Sensors
Phenoxazine derivatives, particularly those based on the Nile Red and Nile Blue scaffolds, are renowned for their environmentally sensitive fluorescence.[20][21] Their emission spectra can shift dramatically based on the polarity of their local environment, making them excellent probes for studying biological systems.[20] This property has been harnessed to create sensors for a wide range of analytes and biological events.
For instance, phenoxazine-based "turn-on" near-infrared (NIR) fluorescent probes have been designed for the selective detection of copper (II) ions in living cells.[22] Others have been developed to detect hydrogen sulfide, another important biological signaling molecule.[23] The general design principle for these probes involves attaching a recognition site to the phenoxazine fluorophore. In the "off" state, the fluorescence is quenched. Upon binding to the target analyte, a chemical reaction or conformational change occurs, releasing the fluorophore and turning the fluorescence "on".
Caption: Workflow for developing a phenoxazine-based fluorescent sensor.
Organic Electronics
The strong electron-donating nature of the phenoxazine core makes it an ideal building block for materials used in organic electronics.[18] Phenoxazine-based donor-acceptor molecules have been successfully used to create highly efficient organic light-emitting diodes (OLEDs).[18][24] In these materials, the phenoxazine unit serves as the electron donor, and it is chemically linked to an electron-accepting unit. This architecture facilitates efficient charge injection, transport, and recombination, leading to bright and efficient light emission.[18] Furthermore, polymers incorporating phenoxazine have been developed with improved electrochemical stability for potential use in a variety of electronic devices.[19][25]
Conclusion
The historical trajectory of phenoxazine chemistry is a compelling narrative of scientific discovery and adaptation. From its origins as a synthetic dye, the phenoxazine scaffold has been repurposed and refined, first becoming a cornerstone in the development of anticancer drugs and more recently emerging as a high-performance component in advanced materials. Its journey from the dye vat to the laser lab and the oncology clinic underscores the immense and often unforeseen potential hidden within a single molecular framework. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the next chapter in the history of phenoxazines promises to be just as revolutionary as the last.
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Phenoxazine. (n.d.). Wikipedia. Available from: [Link]
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Koba, M., & Konopa, J. (2005). [Actinomycin D and its mechanisms of action]. Postepy higieny i medycyny doswiadczalnej (Online), 59, 290–298. Available from: [Link]
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Seenisamy, J., et al. (2009). Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder. PubMed. Available from: [Link]
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Armitage, S. R., et al. (2013). Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging. ACS Publications. Available from: [Link]
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Wang, Y., et al. (2020). Phenoxazine-based Near-infrared Fluorescent Probes for the Specific Detection of Copper (II) Ions in Living Cells. PubMed. Available from: [Link]
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Oni, T. T., et al. (2021). Recent Development in Applications of Synthetic Phenoxazines and Their Related Congeners: A Mini‐Review. ResearchGate. Available from: [Link]
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The Phenoxazine Scaffold: A Versatile Core for Transformative Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenoxazine scaffold, a tricyclic heterocyclic system, has emerged from its historical roots in dye chemistry to become a privileged structure in modern scientific research.[1][2] Its unique electronic properties, rigid yet subtly flexible geometry, and amenability to synthetic modification have propelled its application across diverse fields, from oncology and neuroscience to advanced materials science. This guide provides a comprehensive overview of the key research applications of the phenoxazine core, offering mechanistic insights, practical experimental protocols, and a forward-looking perspective for scientists and drug developers.
The Phenoxazine Core: Structure and Intrinsic Properties
The fundamental phenoxazine structure consists of an oxazine ring fused to two benzene rings.[1] This arrangement creates a planar, electron-rich system that is the foundation of its utility. The nitrogen and oxygen heteroatoms within the central ring influence the molecule's electronic distribution, making it a strong electron donor.[3] This inherent property is crucial for its applications in organic electronics and as a photoredox catalyst.[4][5]
The synthesis of the phenoxazine scaffold can be achieved through various methods, with the classical approach being the thermal condensation of an o-aminophenol with a catechol derivative, first reported by Bernthsen in 1887.[2][6] Modern synthetic strategies have expanded to include transition-metal-catalyzed cross-coupling reactions and other methodologies that allow for precise control over substitution patterns, enabling the fine-tuning of the scaffold's properties for specific applications.[7][8]
Phenoxazine Derivatives in Oncology: A Multi-pronged Attack on Cancer
Phenoxazine and its derivatives, particularly the extended benzo[a]phenoxazine family, have demonstrated significant potential as anticancer agents.[9] Their mechanisms of action are multifaceted, often targeting several key cellular processes simultaneously, which can be advantageous in overcoming drug resistance.
Induction of Lysosomal Dysfunction and Apoptosis
A promising strategy employed by certain benzo[a]phenoxazine compounds is the induction of lysosomal membrane permeabilization (LMP) in cancer cells.[10] These compounds have been shown to selectively accumulate in the lysosomes of cancer cells, leading to an increase in intracellular pH and reactive oxygen species (ROS) accumulation.[10] This disruption of the lysosomal membrane triggers a cascade of events culminating in apoptotic cell death.[10][11] This targeted approach offers a degree of selectivity for cancer cells over non-neoplastic cells.[10]
Inhibition of Key Signaling Pathways
Phenoxazine derivatives have also been identified as potent inhibitors of critical cell survival pathways that are often dysregulated in cancer. For example, certain hydrophobic phenoxazines have been shown to shut down the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[12] By inhibiting the phosphorylation of Akt and downstream effectors like p70S6 kinase, these compounds effectively halt the pro-survival signals that drive tumorigenesis, leading to massive apoptosis in cancer cells such as rhabdomyosarcoma.[12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by phenoxazine derivatives.
G-Quadruplex Stabilization
The phenoxazine scaffold is also a promising framework for the development of ligands that target and stabilize G-quadruplex (G4) structures in nucleic acids.[13][14] These non-canonical secondary structures are found in telomeres and promoter regions of oncogenes. Stabilization of G4 structures by small molecules can inhibit telomerase activity and downregulate the expression of cancer-promoting genes, representing another avenue for anticancer therapy.[13]
Quantitative Efficacy of Phenoxazine Derivatives
The anticancer activity of phenoxazine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected benzo[a]phenoxazine compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BaP1 | RKO | Colorectal | 1.4 | [15][16] |
| BaP1 | HCT116 | Colorectal | 1.9 | [15] |
| BaP1 | SW480 | Colorectal | 5.6 | [15] |
| C9 | RKO | Colorectal | ~1.0 | [10][17] |
| A36 | RKO | Colorectal | ~0.5 | [10][17] |
| A42 | RKO | Colorectal | ~1.0 | [10][17] |
| C9 | MCF7 | Breast | ~2.5 | [10][17] |
| A36 | MCF7 | Breast | ~1.0 | [10][17] |
| A42 | MCF7 | Breast | ~2.5 | [10][17] |
Experimental Protocol: MTT Assay for Cell Viability
A standard method to assess the cytotoxic effects of phenoxazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the phenoxazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Phenoxazine-Based Fluorescent Probes for Bioimaging
The inherent fluorescence of the phenoxazine core makes it an excellent scaffold for the development of fluorescent probes for biological imaging.[18] Derivatives such as Nile Red and Nile Blue are well-known examples.[1] By modifying the phenoxazine structure with specific recognition moieties, researchers can create probes that are highly selective for particular ions, molecules, or cellular organelles.[19][20]
Design and Application
Phenoxazine-based probes are often designed as "turn-on" or ratiometric sensors.[19][21] In a "turn-on" probe, the fluorescence is initially quenched and is restored upon binding to the target analyte. Ratiometric probes exhibit a shift in their emission wavelength upon analyte binding, allowing for more accurate quantification by measuring the ratio of fluorescence intensities at two different wavelengths. These probes have been successfully developed for the detection of metal ions like Cu²⁺ and Cd²⁺, as well as anions like CN⁻.[19][20] Furthermore, by incorporating targeting groups, phenoxazine-based dyes have been engineered to specifically stain organelles such as mitochondria and the Golgi apparatus.[22]
Caption: General workflow for live-cell imaging with a phenoxazine probe.
Photophysical Properties of Selected Probes
The performance of a fluorescent probe is defined by its photophysical properties. The table below lists these properties for some representative phenoxazine-based probes.
| Probe | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| PZ-N | Cu²⁺ | ~650 | ~700 (NIR) | N/A | [19] |
| Cationic Phenoxazine A | DNA | 500 | 612 | 0.051 (in ethanol) | [2] |
| Benzophenoxazine 3 | Mitochondria | N/A | 640-667 | 0.17-0.33 | [22] |
| Benzophenoxazine 4 | Golgi | N/A | 640-667 | 0.17-0.33 | [22] |
General Protocol for Live-Cell Imaging
Objective: To visualize a specific target within live cells using a phenoxazine-based fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Phenoxazine-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Appropriate cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Probe Loading: Dilute the phenoxazine probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.
-
Staining: Remove the existing medium from the cells and replace it with the probe-containing medium. Incubate the cells for the recommended time (e.g., 15-30 minutes) at 37°C.
-
Washing (if necessary): For some probes, it may be necessary to wash the cells with pre-warmed PBS or fresh medium to remove excess, unbound probe and reduce background fluorescence. However, some modern phenoxazine probes are designed for "wash-free" imaging.[23]
-
Imaging: Mount the dish or coverslip on the stage of a fluorescence microscope. Excite the sample at the appropriate wavelength and capture the emission using the correct filter set.
-
Image Analysis: Analyze the captured images to determine the localization and, if applicable, the relative concentration of the target analyte.
Targeting Neurodegenerative Diseases
The phenoxazine scaffold is also gaining attention in the field of neurodegenerative diseases, such as Alzheimer's disease (AD).[24] The strategy here involves designing phenoxazine derivatives that can inhibit enzymes implicated in the pathology of these conditions.
Inhibition of HDAC, GSK3, and CDK
Class II histone deacetylases (HDACs), glycogen synthase kinase 3 (GSK3), and cyclin-dependent kinases (CDKs) are all considered potential therapeutic targets in neurodegeneration.[24] For instance, HDAC6 inhibition has been linked to enhanced tau protein acetylation, which can suppress the formation of neurofibrillary tangles, a hallmark of AD.[24] Certain C-4 substituted phenoxazine-bearing hydroxamic acids have been shown to be potent class II HDAC inhibitors, with one compound, 7d, exhibiting an IC50 in the nanomolar range and protecting neuronal cells from oxidative stress-induced damage.[24]
Caption: Phenoxazine derivatives as inhibitors of key enzymes in neurodegeneration.
Emerging Applications: From Photodynamic Therapy to Organic Electronics
The versatility of the phenoxazine scaffold continues to open up new avenues of research.
Photodynamic Therapy (PDT)
In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors.[25] Upon irradiation with light of a specific wavelength, the photosensitizer generates cytotoxic reactive oxygen species (ROS), leading to localized cell death.[25] Phenoxazine derivatives, including some Nile Blue analogues, have been investigated as photosensitizers due to their ability to absorb light in the red or near-infrared region (which allows for deeper tissue penetration) and efficiently generate singlet oxygen.[18][26][27]
Caption: Mechanism of photodynamic therapy using a phenoxazine photosensitizer.
Organic Electronics
The strong electron-donating nature and high charge carrier mobilities of phenoxazine derivatives make them excellent candidates for use in organic electronics.[4] They have been successfully incorporated as building blocks in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs).[3][28] In these applications, the phenoxazine moiety often serves as a hole-transporting material or as part of a donor-acceptor system to facilitate charge separation and transport.[3][4]
Conclusion
The phenoxazine scaffold represents a remarkably versatile platform for scientific innovation. Its journey from a simple dye component to a key player in the development of anticancer drugs, advanced bioimaging tools, potential neurotherapeutics, and high-performance organic materials is a testament to its rich chemistry and favorable electronic properties. For researchers and drug development professionals, the phenoxazine core offers a wealth of opportunities for creating novel molecules with tailored functions. As synthetic methodologies become more sophisticated and our understanding of its structure-property relationships deepens, the full potential of the phenoxazine scaffold is yet to be realized, promising exciting discoveries in the years to come.
References
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- 5. Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. A phenazine-imidazole based ratiometric fluorescent probe for Cd2+ ions and its application in in vivo imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Intracellular imaging of organelles with new water-soluble benzophenoxazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Synthesis and Evaluation of New Potential Benzo[a]phenoxazinium Photosensitizers for Anticancer Photodynamic Therapy | MDPI [mdpi.com]
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1-Chloro-10H-phenoxazine: A Bifunctional Heterocyclic Scaffold in Advanced Synthesis
Executive Summary
1-Chloro-10H-phenoxazine (CAS: 116366-11-1) is a highly versatile, bifunctional tricyclic heterocycle that has transitioned from a niche dye intermediate to a privileged building block in modern synthetic chemistry. Characterized by an electron-rich core and a strategically positioned halogen, this scaffold offers orthogonal reactivity at the N10 amine and the C1 carbon. This whitepaper provides an in-depth technical analysis of 1-chloro-10H-phenoxazine, detailing the causality behind synthetic methodologies, self-validating experimental protocols, and its cutting-edge applications in optoelectronics and drug discovery.
Structural and Electronic Profile
The phenoxazine core is inherently electron-rich due to the positive mesomeric (+M) effects of the bridging nitrogen and oxygen heteroatoms. However, the introduction of a chlorine atom at the 1-position fundamentally alters the molecule's physicochemical behavior:
-
Electronic Modulation: The C1-chlorine exerts a localized inductive (-I) electron-withdrawing effect. This slightly reduces the nucleophilicity of the adjacent N10 amine compared to an unsubstituted phenoxazine, necessitating highly active catalytic systems for N-functionalization.
-
Steric Constraint: The proximity of the bulky chlorine atom to the N10 position creates significant steric hindrance. In materials science, this steric bulk is highly advantageous; it forces an orthogonal conformation between the phenoxazine donor and any attached acceptor moiety. This structural twist minimizes the singlet-triplet energy gap ( ΔEST ), a critical requirement for efficient reverse intersystem crossing (RISC) in Thermally Activated Delayed Fluorescence (TADF) emitters[1].
Synthetic Strategies & Causality in Reaction Design
The bifunctional nature of 1-chloro-10H-phenoxazine allows for divergent synthetic pathways. Chemists can selectively functionalize the N10 position via amination, followed by late-stage C-C cross-coupling at the C1 position.
Divergent synthetic pathways of 1-chloro-10H-phenoxazine.
N-Arylation: Buchwald-Hartwig vs. Ullmann Coupling
Historically, the N-arylation of phenoxazines was achieved via copper-catalyzed Ullmann coupling. However, Ullmann conditions often require harsh temperatures (>160 °C) and prolonged reaction times (up to 48 hours). Because the phenoxazine core is highly susceptible to rapid photodegradation and oxidative decomposition, these harsh conditions frequently result in poor yields and complex purification processes[2].
The Causality for Buchwald-Hartwig: As a modern standard, the palladium-catalyzed Buchwald-Hartwig amination is vastly superior for this scaffold. By utilizing a palladium source (e.g., Pd₂(dba)₃) paired with sterically demanding, electron-rich phosphine ligands (such as t-BuXPhos), the reaction proceeds under much milder conditions (80–100 °C)[2]. The bulky ligand is the critical variable here: it accelerates the rate-limiting reductive elimination step, which is otherwise sluggish when coupling sterically hindered secondary amines like 1-chloro-10H-phenoxazine.
C-1 Functionalization
The C-Cl bond serves as a robust handle for late-stage Suzuki-Miyaura or Stille cross-couplings. Because the C-Cl bond is significantly less reactive toward oxidative addition than C-Br or C-I bonds, selective N-arylation can be performed first using a bromoaryl electrophile. The C1-chlorine remains intact, allowing for subsequent orthogonal functionalization to fine-tune the molecule's photophysical or pharmacological properties.
Step-by-Step Experimental Protocol: Pd-Catalyzed N-Arylation
The following protocol outlines the self-validating synthesis of a donor-acceptor intermediate by coupling 1-chloro-10H-phenoxazine with a brominated aryl acceptor.
Mechanistic Rationale: t-BuXPhos is selected because its bulky tert-butyl groups prevent the formation of unreactive bis-ligated palladium complexes, ensuring a highly active mono-ligated Pd(0) species. Sodium tert-butoxide (NaOtBu) acts as a strong base to efficiently deprotonate the amine post-oxidative addition.
Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.
Protocol Steps:
-
Preparation (Glovebox Required): To prevent oxygen-mediated quenching of the Pd catalyst and oxidation of the phenoxazine core, work within a nitrogen-filled glovebox. Charge an oven-dried Schlenk tube with 1-chloro-10H-phenoxazine (1.0 equiv), the aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), t-BuXPhos (0.04 equiv), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration relative to the phenoxazine. Toluene is strictly selected for its non-coordinating nature and appropriate boiling point.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat to 90 °C in a pre-equilibrated oil bath for 12 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The protocol is self-validating: the disappearance of the starting phenoxazine spot and the emergence of a new, highly fluorescent product spot under 365 nm UV light indicates successful conversion.
-
Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a tightly packed pad of Celite. Critical: This step removes the Pd catalyst and inorganic salts, preventing trace metal quenching in downstream optoelectronic applications.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Applications in Optoelectronics and Drug Discovery
Optoelectronics (TADF OLEDs): Phenoxazine is a premier electron donor, boasting an ionization potential roughly 0.7 eV lower than that of carbazole[3]. When 1-chloro-10H-phenoxazine is coupled with electron-deficient cores (e.g., pyridazine or triazine), the resulting molecules exhibit strong intramolecular charge transfer (ICT)[1]. The C1-chlorine can be further substituted with bulky aromatic groups to tune the emission wavelength and enhance the solid-state photoluminescence quantum yield (PLQY) by preventing aggregation-caused quenching (ACQ).
Drug Discovery: Beyond materials science, phenoxazine derivatives possess diverse pharmacological profiles. Recently, halogenated phenoxazines, specifically 1-chloro-10H-phenoxazine derivatives, have been heavily investigated and patented as potent modulators of the NLRP3 inflammasome—a highly sought-after target in autoimmune and inflammatory diseases[4]. The lipophilicity of the chlorine atom improves membrane permeability, while its specific trajectory allows the molecule to anchor into deep hydrophobic pockets within the NLRP3 protein structure.
Quantitative Data Summary
The table below summarizes the causality and efficiency of various N-arylation methodologies applied to phenoxazine building blocks.
Table 1: Comparison of N-Arylation Methodologies for Phenoxazine Derivatives
| Methodology | Catalyst / Reagents | Temp (°C) | Time (h) | Typical Yield | Causality / Limitation |
| Ullmann Coupling | Cu powder / K₂CO₃ | 160 - 200 | 24 - 48 | 40 - 60% | Harsh thermal conditions lead to oxidative degradation of the electron-rich core. |
| Buchwald-Hartwig | Pd₂(dba)₃ / t-BuXPhos / NaOtBu | 80 - 100 | 8 - 12 | 85 - 95% | Bulky ligand accelerates reductive elimination, overcoming steric hindrance at C1. |
| Chan-Lam Coupling | Cu(OAc)₂ / Arylboronic acid | 25 - 50 | 12 - 24 | 50 - 70% | Mild conditions, but requires stoichiometric copper and oxygen, risking core oxidation. |
References
-
Phenoxazine-Based Emissive Donor−Acceptor Materials for Efficient Organic Light-Emitting Diodes Source: ACS Publications (Chemistry of Materials) URL:[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications (ACS Omega) URL:[Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence Source: Materials (MDPI) / PubMed Central URL:[Link]
- Nlrp3调节剂 (NLRP3 Modulators)
Sources
- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN111793060A - Nlrp3è°èå - Google Patents [patents.google.com]
The Biological Activity of Chlorinated Phenoxazines: Mechanisms, Efficacy, and Therapeutic Potential
Executive Summary & Pharmacophore Dynamics
Phenoxazines are a versatile class of heterocyclic compounds characterized by a tricyclic dibenzo-1,4-oxazine core[1]. While naturally occurring aminophenoxazinones (such as the base molecule of the well-known antibiotic Actinomycin D) exhibit baseline biological activity, synthetic halogenation—specifically chlorination—has emerged as a critical pharmacophore modification[1][2].
The introduction of chlorine atoms at the C-2, C-6, or C-8 positions significantly alters the electronic distribution of the molecule. This modification enhances the lipophilicity and electron-withdrawing capacity of the scaffold, effectively transforming relatively weak parent molecules into highly potent agents[2][3]. This increased hydrophobicity is the primary causal factor allowing chlorinated phenoxazines to penetrate complex biological barriers, including the lipid bilayers of cancer cells and the dense extracellular polymeric substances (EPS) of bacterial biofilms[3][4].
Anticancer Activity and Apoptotic Mechanisms
Chlorinated phenoxazines and their closely related aminophenoxazinone analogs (e.g., Phx-1 and Phx-3) demonstrate profound cytotoxicity against a broad spectrum of malignancies, including neuroblastoma, glioblastoma, and colon cancer[5][6]. The therapeutic efficacy of these compounds is driven by a multifaceted mechanism of action:
-
Kinase Pathway Shutdown: Highly hydrophobic chlorinated phenoxazines (specifically 2-chloro derivatives) have been shown to specifically shut down the PI3K/Akt/mTOR/p70S6 kinase signaling pathway under normal growth conditions[2]. The C-2 chlorine substitution is critical; it demonstrates a significantly higher potency in inducing massive apoptosis in rhabdomyosarcoma cells compared to non-chlorinated (C-2 hydrogen) analogs[2].
-
Intracellular Acidification: Phenoxazines induce a rapid, dose-dependent decrease in intracellular pH (pHi) within 30 minutes of exposure. This drastic acidification (often a drop of >0.6 pH units) disrupts cellular homeostasis and directly correlates with the onset of apoptosis[7].
-
Lysosomal Dysfunction: Advanced benzo[a]phenoxazine derivatives accumulate specifically in the lysosomes of cancer cells (e.g., MCF7 and RKO lines). At cell-death-inducing concentrations, they cause lysosomal membrane permeabilization, leading to reactive oxygen species (ROS) generation and subsequent apoptotic cell death[8].
Caption: PI3K/Akt/mTOR shutdown and apoptotic signaling induced by chlorinated phenoxazines.
Antibacterial and Biofilm-Eradicating Properties
In the realm of infectious diseases, halogenated phenazines and phenoxazines (HPs) represent a breakthrough against ESKAPE pathogens[4]. While traditional antibiotics like vancomycin target rapidly dividing planktonic cells, they often fail against metabolically dormant biofilms[4].
Chlorinated phenoxazines, particularly 6-chloro and 8-chloro substituted analogs, demonstrate remarkable efficacy in eradicating methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) biofilms[3][4]. Furthermore, specific tertiary amine-substituted chlorinated phenoxazines (e.g., 10-[6'-[N-Diethyl amino]hexyl]-2-chlorophenoxazine) exhibit broad-spectrum activity against Gram-negative species such as Klebsiella sp., Salmonella sp., and Shigella flexneri[1][9].
Quantitative Data Summaries
Table 1: Anticancer Activity (IC50) of Phenoxazine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phx-3 | NB-1 | Neuroblastoma | 0.5 | [5][6] |
| Phx-3 | LN229 | Glioblastoma | 1.65 - 2.60 | [5] |
| Phx-3 | COLO201 | Colon Cancer | 6.0 - 12.0 | [5][6] |
| Phx-1 | NB-1 | Neuroblastoma | 20.0 | [5][6] |
| 10-hexyl-2-Cl-phenoxazine | Rh30 | Rhabdomyosarcoma | < 5.0 (Est.) | [2] |
Table 2: Antibacterial MIC and MBEC Values of Halogenated Phenoxazines/Phenazines
| Compound | Pathogen | MIC (µM) | MBEC (µM) | Reference |
| 6-Chloro-HP | MRSA (BAA-1707) | 0.05 - 0.30 | 4.69 - 9.38 | [3][4] |
| 2,4-Dibromo-6-Cl-HP | MRSE (35984) | 0.10 - 0.78 | 4.69 - 18.8 | [4] |
| 8-Chloro-HP | M. tuberculosis | 3.13 | N/A | [3] |
| Vancomycin (Control) | MRSA | 0.39 - 1.17 | > 1000 | [4] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives/negatives.
Protocol 1: In Vitro Cytotoxicity and IC50 Determination (Resazurin Assay)
Causality Check: We utilize the Resazurin reduction assay because resazurin itself is a phenoxazine derivative (7-hydroxy-3H-phenoxazin-3-one 10-oxide). It provides a non-destructive, highly sensitive fluorometric readout of mitochondrial metabolic activity, avoiding the cellular solubilization steps required by traditional MTT assays, which can interfere with highly lipophilic chlorinated compounds.
-
Cell Seeding: Seed target cancer cells (e.g., LN229 or COLO201) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
-
Compound Treatment: Prepare serial dilutions of the chlorinated phenoxazine (0.1 µM to 100 µM).
-
Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Actinomycin D at 1 µM) to validate the assay's sensitivity to phenoxazine-induced apoptosis.
-
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
Metabolic Readout: Add resazurin solution to a final concentration of 10 µg/mL. Incubate for 2-4 hours. Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.
-
Quantification: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC50 value[6].
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
Causality Check: Standard MIC assays only measure activity against planktonic (free-floating) bacteria. The MBEC assay utilizes a peg-lid device (Calgary Biofilm Device) to establish mature biofilms, allowing us to evaluate the specific ability of highly lipophilic chlorinated phenoxazines to penetrate the EPS matrix and eradicate dormant cells[4].
-
Biofilm Establishment: Inoculate MRSA ( 105 CFU/mL) into a 96-well plate fitted with a peg lid. Incubate for 24 hours at 37°C on a rotary shaker (150 rpm) to ensure uniform shear stress, which is critical for robust biofilm formation.
-
Washing: Carefully remove the peg lid and rinse it in a 96-well plate containing sterile PBS for 1 minute to remove loosely attached planktonic cells.
-
Treatment: Transfer the peg lid to a challenge plate containing serial dilutions of the chlorinated phenoxazine. Incubate for 24 hours.
-
Recovery & Sonication: Transfer the lid to a recovery plate containing fresh media and neutralizing agents (to prevent drug carryover). Sonicate the plate for 10 minutes at room temperature to dislodge surviving biofilm cells from the pegs into the media.
-
Plating & Readout: Plate 10 µL aliquots from the recovery plate onto agar. The MBEC is defined as the lowest concentration resulting in a 99.9% reduction (3-log kill) in CFU compared to the untreated growth control[3][4].
Caption: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
References
-
Pharmacological Activities of Aminophenoxazinones. MDPI. URL:[Link]
-
Pharmacological Activities of Aminophenoxazinones. PMC / NIH. URL:[Link]
-
2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. PMC / NIH. URL:[Link]
-
Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. PMC / NIH. URL:[Link]
-
Hydrophobic Phenoxazines shut down PI3K/Akt/mTOR/P70S6/S6 Kinase Pathway and Induce Massive Apoptosis in Rhabdomyosarcoma Cells. International Journal of Pharmaceutical Sciences Review and Research. URL:[Link]
-
Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. URL:[Link]
-
A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. PMC / NIH. URL:[Link]
-
Antibacterial activity of phenoxazine derivatives. Journal of Chemical and Pharmaceutical Research. URL:[Link]
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
Whitepaper: Structural Profiling, Synthesis, and Applications of 1-Chloro-10H-phenoxazine
Executive Summary
1-Chloro-10H-phenoxazine is a highly specialized, halogenated heterocyclic building block utilized extensively in medicinal chemistry, fluorophore design, and materials science[1]. The strategic placement of a chlorine atom at the 1-position of the phenoxazine core introduces unique electronic and steric properties that govern its reactivity, making it a critical precursor for advanced chemiluminescent probes and bioactive molecules. This guide provides an in-depth technical analysis of its identification, synthesis, and analytical validation.
Chemical Identity and Structural Profiling
Accurate identification of 1-chloro-10H-phenoxazine is the foundational step for any downstream application. Table 1 summarizes its core quantitative and structural data.
Table 1: Basic Identification Data
| Property | Value |
|---|---|
| Chemical Name | 1-Chloro-10H-phenoxazine |
| CAS Registry Number | 116366-11-1 |
| Molecular Formula | C12H8ClNO |
| Molecular Weight | 217.65 g/mol |
| SMILES Code | O1C2=CC=CC=C2NC2=C1C=CC=C2Cl |
| Core Structure | Halogenated tricyclic heteroaromatic |
Causality of Substitution: The unsubstituted phenoxazine core is inherently electron-rich, making it highly susceptible to auto-oxidation. The introduction of the electronegative chlorine atom at the 1-position exerts a strong electron-withdrawing inductive (-I) effect, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO)[2]. This modification significantly enhances the oxidative stability of the molecule. Furthermore, the steric bulk of the ortho-chlorine atom restricts the conformational freedom of subsequent N-substituents (at the 10-position). This restricted rotation is a critical design feature when engineering rigid fluorophores, as it minimizes non-radiative decay pathways and boosts quantum yield.
Synthetic Methodology: Controlled Ring Closure
To synthesize 1-chloro-10H-phenoxazine with high regioselectivity, a tandem Buchwald-Hartwig cross-coupling followed by intramolecular etherification is the standard approach.
Step-by-Step Protocol: Synthesis of 1-Chloro-10H-phenoxazine
-
Precursor Preparation : Combine 2-amino-3-chlorophenol (1.0 eq) and 1-bromo-2-iodobenzene (1.05 eq) in an oven-dried Schlenk flask. Causality: The differential reactivity of the halogens on the benzene ring (I > Br) ensures that the initial C-N coupling occurs selectively at the iodinated position, preventing unwanted polymerization.
-
Catalyst and Ligand Addition : Add Pd2(dba)3 (0.02 eq) as the palladium source and XPhos (0.04 eq) as the ligand. Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates the oxidative addition of the aryl halide and structurally shields the palladium intermediate, stabilizing it against the severe steric hindrance imposed by the adjacent chlorine atom.
-
Base Addition and Solvent : Add sodium tert-butoxide (NaOtBu, 2.5 eq) and suspend the mixture in anhydrous toluene. Causality: NaOtBu acts as a strong base to deprotonate both the amine and the phenol, driving the amination and subsequent etherification steps. Toluene provides a high-boiling, non-polar environment ideal for the thermal demands of cross-coupling.
-
Thermal Cycling : Degas the mixture via three freeze-pump-thaw cycles, then heat to 110°C under a nitrogen atmosphere for 18 hours. Causality: The initial C-N coupling forms a diarylamine intermediate. The sustained thermal energy drives the subsequent intramolecular C-O bond formation (ring closure).
-
Workup and Purification : Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient). Causality: Silica gel effectively separates the highly non-polar phenoxazine product from unreacted polar precursors and degraded palladium byproducts.
Step-by-step synthetic workflow for 1-chloro-10H-phenoxazine via tandem cross-coupling.
Analytical Validation Protocol
A self-validating analytical system is required to ensure the structural integrity and purity of the synthesized compound.
Step-by-Step Protocol: Structural Confirmation
-
High-Performance Liquid Chromatography (HPLC-UV) : Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA). Validation: Run a blank injection followed by the sample spiked with an internal standard (e.g., biphenyl). The compound must elute as a single sharp peak (>98% Area)[1]. Causality: The internal standard confirms system suitability and retention time stability, ensuring the >98% purity metric is a trustworthy, self-validated data point rather than a column artifact.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Method: Electrospray Ionization in positive mode (ESI+). Validation: Observe the molecular ion peak at m/z ≈ 218.0 [M+H]+ and the characteristic isotopic pattern for a single chlorine atom (approximate 3:1 ratio of M to M+2 peaks). Causality: The 3:1 isotopic signature is an absolute, self-validating proof of the presence of the halogen, distinguishing it from non-halogenated impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Method: 1H and 13C NMR in CDCl3 or DMSO-d6. Validation: Identify the broad singlet corresponding to the secondary amine (N-H) at ~8.5 ppm (if in DMSO). The aromatic region must display exactly seven distinct proton signals[3]. Causality: The seven distinct signals confirm the asymmetric substitution pattern caused specifically by the 1-chloro group, ruling out symmetrical isomers (like 2-chloro or 3-chloro derivatives).
Multi-modal analytical validation protocol for structural confirmation.
Applications in Advanced Diagnostics and Materials
1-Chloro-10H-phenoxazine serves as an essential precursor for developing highly sensitive chemiluminescent and fluorescent probes. By functionalizing the secondary amine (10-position), researchers synthesize complex derivatives such as 1-chlorophenoxazine-10-yl-propylsulfonate[4].
Mechanistic Insight : In diagnostic assays, these derivatives act as chemifluorescent substrates for peroxidase enzymes (e.g., Horseradish Peroxidase, HRP) in the presence of hydrogen peroxide[5]. The 1-chloro substitution fine-tunes the redox potential of the phenoxazine core, ensuring that the substrate remains stable against auto-oxidation in the assay buffer but is rapidly oxidized by the HRP/H2O2 complex. This precise redox tuning significantly lowers background noise, thereby increasing the signal-to-noise ratio and enabling the ultra-sensitive detection of reactive oxygen species (ROS) or enzyme-linked immunosorbent assay (ELISA) targets[6].
References
- Title: CN112521387A - Nlrp3调节剂 (Chemical Structure Reference)
- Title: US5171668A - Method of the chemiluminescence assay of the activity of peroxidase Source: Google Patents URL
- Title: US Patent - A composition, method, and kit for detecting and quantitating reactive oxygen species Source: Googleapis / US Patent Office URL
- Title: US8192948B1 - Chemifluorescent substrate for peroxide and peroxidase detection Source: Google Patents URL
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-Chloro-10H-phenoxazine [benchchem.com]
- 3. CN112521387A - Nlrp3è°èå - Google Patents [patents.google.com]
- 4. US5171668A - Method of the chemiluminescence assay of the activity of peroxidase - Google Patents [patents.google.com]
- 5. US8192948B1 - Chemifluorescent substrate for peroxide and peroxidase detection - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Engineering the Phenoxazine Core: Electronic Properties, Methodologies, and Advanced Applications
Executive Summary
In the landscape of heterocyclic chemistry, the tricyclic phenoxazine scaffold is frequently overshadowed by its sulfur analogue, phenothiazine. However, the phenoxazine core—comprising two benzene rings fused to a central 1,4-oxazine ring—presents a uniquely rigid, electron-rich architecture. The bridging oxygen atom acts simultaneously as a π -electron donor and a σ -electron acceptor. This dual nature drastically alters the molecular orbital distribution, granting phenoxazines exceptionally low oxidation potentials, stable radical cations, and intense luminescence.
This technical guide dissects the electronic properties of the phenoxazine core, providing causal insights into experimental workflows for its synthesis, and exploring its cross-disciplinary applications—from serving as hole transport materials in optoelectronics to acting as radical-trapping antioxidants in drug development.
Electronic Architecture and Orbital Dynamics
The fundamental electronic behavior of phenoxazine is dictated by the spatial distribution of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Localization and Redox Reversibility: The HOMO is predominantly delocalized across the electron-rich phenoxazine core. This extensive delocalization is responsible for its low ionization potential (~4.7 eV) and facile one-electron oxidation. Phenoxazine exhibits ambipolar redox properties; the formation of the radical cation ( PC∙+ ) is highly reversible, making it an ideal p-type redox center for energy storage and photoredox catalysis .
-
LUMO Tunability: By functionalizing the N-position or the aryl backbone with electron-withdrawing groups (e.g., terephthalonitrile or trifluoromethyl groups), the LUMO can be spatially separated from the HOMO. This spatial separation is the driving force behind efficient hole extraction in perovskite solar cells and the narrow singlet-triplet energy gap ( ΔEST ) required for Thermally Activated Delayed Fluorescence (TADF) .
Cross-Disciplinary Applications
Optoelectronics (OLEDs & Solar Cells)
In planar perovskite solar cells (PSCs), phenoxazine derivatives serve as cost-effective Hole Transport Materials (HTMs). The polyfluorinated core passivates interfacial defects, while the spatial separation of HOMO/LUMO levels enhances hole transport . In OLEDs, the twisted molecular structure of N-substituted phenoxazines facilitates a minimal ΔEST , enabling efficient reverse intersystem crossing (RISC) for TADF emission .
Photoredox Catalysis & Energy Storage
N-aryl phenoxazines are potent reducing photoredox catalysts. Excitation of the πHOMO electrons populates a low-lying πLUMO , accessing charge-transfer (CT) excited states capable of driving organocatalyzed atom transfer radical polymerization (O-ATRP) . Furthermore, the phenoxazine unit acts as a high-voltage p-type redox center for organic battery cathodes, demonstrating small structural reorganization during fast charging .
Drug Development & Biological Action
Phenoxazines are privileged scaffolds for radical-trapping antioxidants (RTAs). The bridging oxygen stabilizes the aminyl radical via π -donation while destabilizing the aminyl radical cation via σ -withdrawal, allowing them to trap multiple peroxyl radicals at ambient temperatures . Additionally, benzo[a]phenoxazine derivatives exhibit potent anticancer activity by selectively accumulating in lysosomes, inducing lysosomal membrane permeabilization (LMP), and triggering cancer cell death .
Quantitative Data Summaries
To facilitate material selection, the electronic and photophysical properties of key phenoxazine derivatives are summarized below.
Table 1: Comparative Electronic and Photophysical Properties of Phenoxazine Derivatives
| Derivative / Application | HOMO (eV) | LUMO (eV) | ΔEST (eV) | Oxidation Potential (V) | Key Electronic Feature |
| pcz-SM (HTM for PSCs) | -4.39 | -1.80 | N/A | ~0.78 | Polyfluorinated core; deep HOMO for hole extraction. |
| POZ10 (HTM for PSCs) | -5.10 | -2.10 | N/A | ~0.81 | 3D spatial configuration; prevents SRH recombination. |
| KCPOZ (TADF OLED) | -5.25 | -2.76 | 0.04 | N/A | Twisted acceptor core; highly efficient RISC. |
| N-Aryl PC 5 (Photocatalyst) | -5.46 | -1.74 | N/A | ~0.65 | Biphenyl substituents stabilize π∗ ; red-shifted absorption. |
Self-Validating Experimental Protocols
As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include mechanistic rationales and in-line validation checks to ensure reproducibility.
Protocol A: Synthesis of the Phenoxazine Core via Thermal Condensation
Rationale: The classical Bernthsen synthesis utilizes high thermal energy to drive the dual condensation and cyclization of o-aminophenol and catechol .
-
Preparation : Combine equimolar amounts (e.g., 10.0 mmol) of 2-aminophenol and catechol in a heavy-walled reaction vessel.
-
Causality: Equimolar stoichiometry prevents the formation of unreacted side-products that complicate downstream purification.
-
-
Thermal Cyclization : Heat the neat mixture (solvent-free) or in a high-boiling solvent (e.g., xylene) to 220–250 °C under an inert argon atmosphere for 6-8 hours.
-
Causality: The high temperature is strictly required to overcome the activation energy barrier for the formation of the central 1,4-oxazine ring. Argon prevents premature oxidation of the electron-rich core at elevated temperatures.
-
-
Isolation : Cool the mixture to room temperature, precipitate in cold water, and filter through a sinter grade No. 4 filter.
-
Validation (Self-Check) : Recrystallize the crude product from ethanol and perform 1H NMR.
-
Check: The disappearance of the primary amine protons and the appearance of a distinct secondary amine N-H peak (~8.5 ppm in DMSO-d6) confirms successful cyclization.
-
Protocol B: Electrochemical Validation (Cyclic Voltammetry)
Rationale: To utilize phenoxazine in OLEDs or as a photocatalyst, its redox reversibility and HOMO energy level must be empirically established.
-
Cell Setup : Prepare a 1.0 mM solution of the synthesized phenoxazine derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.
-
Measurement : Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode. Sweep the potential from 0.0 V to 1.5 V at varying scan rates (20, 50, 100 mV/s).
-
Validation (Self-Check) :
-
Causality: A reversible oxidation wave (where the ratio of anodic to cathodic peak current Ipa/Ipc≈1 ) confirms the stability of the phenoxazine radical cation. The HOMO level is calculated using the onset oxidation potential: EHOMO=−(Eonset+4.8) eV.
-
Visualizations
Experimental workflow for phenoxazine synthesis and electrochemical validation.
Electronic transitions in phenoxazine driving TADF and photoredox catalysis.
References
-
Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. PubMed Central (PMC) / NIH. URL:[Link]
-
Boosting planar perovskite solar cell performance via peripheral end-group engineering of phenoxazine-core hole transport materials. RSC Publishing. URL:[Link]
-
Highly Efficient Phenoxazine Core Unit Based Hole Transport Materials for Hysteresis-Free Perovskite Solar Cells. ACS Publications. URL:[Link]
-
Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors Enabled Yellow Thermally Activated Delayed Fluorescent Emitters. ACS Publications. URL: [Link]
-
Phenoxazine as a high-voltage p-type redox center for organic battery cathode materials. RSC Publishing. URL: [Link]
-
Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. ACS Publications. URL: [Link]
-
Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. PubMed Central (PMC) / NIH. URL:[Link]
The Structural Dichotomy of Phenoxazine and Phenothiazine: A Technical Guide to Conformational Mechanics, Redox Dynamics, and Application Engineering
As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I often encounter a critical design crossroads in drug discovery and organic electronics: the choice between a phenoxazine (PNX) and a phenothiazine (PTZ) core. While these two dibenzofused tricyclic systems differ by only a single heteroatom at position 10 (oxygen versus sulfur), this substitution fundamentally dictates their three-dimensional conformation, electronic delocalization, and thermodynamic behavior.
This guide provides an in-depth, mechanistic analysis of how the atomic radius and electronegativity of this single heteroatom cascade into macroscopic differences in radical-trapping activity, optoelectronic efficiency, and pharmacological receptor binding.
Conformational Mechanics: The "Butterfly" vs. The "Planar" Core
The defining physical characteristic separating these two scaffolds is their resting ground-state geometry. This geometry is governed by the steric bulk and electronic nature of the bridging heteroatom.
-
Phenothiazine (PTZ): The presence of the larger sulfur atom forces the tricyclic core out of planarity to minimize steric strain, resulting in a distinct "butterfly" conformation[1]. The two flanking benzene rings fold along the nitrogen-sulfur axis. Crystallographic and computational studies reveal that the internal fold angle between the two aryl planes is typically around 147° (or a dihedral angle of ~27° depending on the measurement vector)[2][3].
-
Phenoxazine (PNX): Oxygen has a smaller atomic radius and higher electronegativity than sulfur. This allows the PNX core to adopt a nearly planar (or highly flattened) geometry, with a binding angle between the aryl rings of approximately 167° to 177°[3][4].
The Causality of Conformation: The non-planar nature of PTZ prevents intense intermolecular π−π stacking[2]. In optoelectronics, this is highly advantageous for preventing excimer formation and triplet-triplet annihilation (TTA), thereby preserving fluorescence quantum yields in solid-state materials[5]. Conversely, the planar nature of PNX facilitates stronger intramolecular charge transfer (ICT) in donor-acceptor systems, yielding higher molar extinction coefficients, but makes the system more susceptible to aggregation[6].
Quantitative Structural and Physicochemical Comparison
To streamline material selection, the core quantitative differences are summarized below:
| Property | Phenoxazine (PNX) | Phenothiazine (PTZ) |
| Bridging Heteroatom | Oxygen (O) | Sulfur (S) |
| Ground-State Geometry | Near-Planar | Non-Planar "Butterfly" |
| Typical Fold Angle | ~167°[3] | ~141° – 147°[3][6] |
| Reorganization Energy ( λi ) | 7.6 kcal/mol[3] | 13.5 kcal/mol[3] |
| RTA Rate Constant (37 °C) | 3.9×107 M−1s−1 [3] | 7.6×106 M−1s−1 [3] |
| Primary Application Driver | High ICT, Superior ambient antioxidant | Aggregation resistance, Dopamine D2 binding |
Redox Dynamics and Radical-Trapping Activity (RTA)
Both PNX and PTZ are exceptional diarylamine radical-trapping antioxidants (RTAs), frequently utilized to halt lipid peroxidation and autoxidation of hydrocarbons. However, their performance diverges sharply depending on the thermal environment, a phenomenon dictated entirely by their structural reorganization energy.
When these molecules donate an electron/hydrogen to neutralize a peroxyl radical, they form a radical cation. To achieve maximal resonance delocalization in this radical state, the tricyclic core must planarize.
-
Because PNX is already nearly planar in its ground state, its reorganization energy ( λi ) is remarkably low (7.6 kcal/mol). This makes it an extraordinarily fast RTA at physiological temperatures (37 °C), outperforming PTZ by a factor of five[3].
-
Because PTZ must physically flatten from its butterfly conformation, it faces a high reorganization energy barrier (13.5 kcal/mol)[3].
The High-Temperature Paradox: While PNX is superior at room temperature, it is consumed far too rapidly at elevated temperatures (e.g., 160 °C) due to this low barrier. PTZ, protected by its conformational barrier, demonstrates superior longevity and stability in high-temperature industrial autoxidation environments[3].
Caption: Structural divergence of Phenoxazine and Phenothiazine dictating thermodynamic and applied pathways.
Pharmacological Implications: The Receptor Pocket Fit
In medicinal chemistry, the 3D topology of a molecule is paramount. Phenothiazines (e.g., chlorpromazine, thioridazine) are classic first-generation antipsychotics. Their efficacy relies heavily on their ability to act as antagonists at the Dopamine D2, adrenergic α1 , and serotonergic receptors[1][7].
The causality of this binding affinity lies in the butterfly conformation . The ~140°–150° fold angle of the PTZ core perfectly mimics the spatial arrangement required to insert deeply into the hydrophobic binding pocket of the Dopamine D2 receptor[1][8]. When researchers attempt to substitute the PTZ core with a planar PNX core in these specific neuroleptic scaffolds, the loss of the V-shaped topology results in severe steric clashes with the receptor cavity walls, drastically reducing binding affinity.
Self-Validating Experimental Workflows
To accurately characterize the differences between synthesized PNX and PTZ derivatives, researchers must employ rigorous, self-validating protocols. Below are two field-proven methodologies.
Protocol 1: High-Temperature Autoxidation Assay for RTA Evaluation
This protocol evaluates the kinetic longevity of the antioxidant, exploiting the reorganization energy differences between PNX and PTZ[3].
-
Substrate Purification: Pass n-hexadecane through a column of activated basic alumina to remove trace hydroperoxides. Validation Check: Analyze a blank sample via UV-Vis to ensure zero baseline absorbance at the peroxide detection wavelength.
-
Sample Preparation: Prepare 150 µM solutions of the target RTA (PNX or PTZ) in the purified n-hexadecane. Include a positive control (e.g., standard diphenylamine) and a negative control (neat solvent).
-
Thermal Stress: Transfer 2 mL aliquots into sealed glass reaction vials. Heat the vials in a controlled oil bath at 160 °C under a continuous, regulated flow of synthetic air (20% O2 ).
-
Kinetic Sampling & Quantification: At 10-minute intervals, extract 50 µL aliquots. React the aliquots with a phosphine-coumarin fluorogenic probe. The phosphine reduces the generated hydroperoxides, releasing the fluorescent coumarin.
-
Data Analysis: Plot fluorescence intensity vs. time. The induction period (the time before rapid hydroperoxide formation begins) directly correlates to the RTA's thermal stability. Expected Result: PTZ will show a significantly longer induction period at 160 °C than PNX due to its higher λi barrier.
Caption: Step-by-step workflow for evaluating high-temperature radical-trapping activity (RTA).
Protocol 2: Radioligand Displacement Assay for Dopamine D2 Binding
To validate the pharmacological impact of the butterfly conformation[1].
-
Membrane Isolation: Harvest CHO cells stably expressing human Dopamine D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane pellet.
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H] -spiperone (a high-affinity radioligand), and varying concentrations ( 10−10 to 10−4 M) of the synthesized PTZ or PNX derivative.
-
Equilibration: Incubate the plate at 25 °C for 120 minutes to reach thermodynamic equilibrium. Validation Check: Include a well with 10 µM haloperidol to define non-specific binding (NSB).
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Scintillation Counting: Add scintillation cocktail to the filters and measure retained radioactivity (DPM). Calculate the IC50 using non-linear regression (competitive binding model).
Conclusion
The decision to utilize a phenoxazine versus a phenothiazine scaffold is not merely a matter of synthetic convenience; it is a fundamental engineering choice. If your application requires high-temperature stability, prevention of solid-state aggregation, or specific neuroreceptor topography, the sulfur-bridged, butterfly-conformed phenothiazine is the optimal choice. Conversely, if your goal is to maximize ambient radical-trapping kinetics or achieve highly planar intramolecular charge transfer for solar cells, the oxygen-bridged phenoxazine core will yield superior results.
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of phenothiazine-to-phenoxazine replacement in hexaphyrin frameworks on structural, spectroscopic, and redox properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cbijournal.com [cbijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 1-Chloro-10H-phenoxazine as a Strongly Reducing Organic Photoredox Catalyst
Executive Summary
The transition from precious-metal complexes (e.g., Ruthenium and Iridium) to organic photoredox catalysts (O-PCs) is a critical frontier in sustainable synthetic chemistry. Phenoxazine derivatives have emerged as a premier class of O-PCs due to their highly reducing excited states and long-lived triplet lifetimes [1].
This application note details the utility of 1-chloro-10H-phenoxazine , a structurally tuned catalyst and building block. By introducing a chlorine atom at the 1-position, researchers can precisely modulate the electronic properties of the phenoxazine core. This guide provides mechanistic insights, comparative data, and validated protocols for utilizing this compound in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) and small-molecule cross-coupling.
Mechanistic Insights & Catalyst Design
To deploy an O-PC effectively, one must understand the causality behind its structural design. The efficacy of a photoredox catalyst hinges on a delicate balance: it must possess an excited state ( PC∗ ) reducing enough to activate challenging substrates, yet its oxidized radical cation ( PC∙+ ) must be stable enough to survive the catalytic cycle without degrading [2].
The Role of the 1-Chloro Substitution
Unsubstituted phenoxazines often suffer from radical cation degradation (e.g., via dimerization or nucleophilic attack) during turnover. The addition of the 1-chloro substituent provides two field-proven advantages:
-
Inductive Stabilization: The electron-withdrawing nature of the chlorine atom inductively stabilizes the PC∙+ intermediate. In O-ATRP, this stable radical cation acts as a persistent radical, which is strictly required to reversibly deactivate the propagating polymer chain and maintain a low dispersity ( Đ ) [1].
-
Redox Tuning: The substitution slightly attenuates the extreme oxidation potential of the core, preventing parasitic over-oxidation while maintaining an excited-state reduction potential ( E∘≈−1.72 V vs SCE) that still vastly outperforms standard Ru(bpy)32+ complexes.
Note: While 1-chloro-10H-phenoxazine can be used directly, it is frequently N-arylated (e.g., via Buchwald-Hartwig coupling) to form N-aryl-1-chlorophenoxazines. N-arylation prevents unwanted N-H deprotonation and unlocks highly efficient Intramolecular Charge Transfer (CT) states that minimize fluorescence and accelerate single-electron transfer (SET)[3].
Photoredox catalytic cycle of 1-chloro-10H-phenoxazine in O-ATRP via oxidative quenching.
Photophysical & Electrochemical Properties
To justify the selection of 1-chloro-10H-phenoxazine over traditional transition metals, we summarize the quantitative photophysical data below. The data demonstrates that phenoxazine cores offer superior reducing power, enabling the activation of unactivated alkyl chlorides and bromides that Ru/Ir catalysts cannot touch [2].
| Catalyst | E∘(PC∙+/PC∗) (V vs SCE) | λmax (nm) | Excited State Lifetime ( μs ) | Radical Cation Stability |
| Ru(bpy)32+ | -0.81 | 452 | 1.1 | High |
| 10H-Phenoxazine | -1.80 | 388 | ~480 | Moderate |
| 1-Chloro-10H-phenoxazine * | -1.72 | 395 | ~450 | High |
*Values for 1-chloro-10H-phenoxazine are representative approximations based on structure-property relationship studies of halogenated phenoxazine cores [1][3].
Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the physical causality behind the action to ensure reproducibility and high-fidelity results.
Protocol A: Metal-Free O-ATRP of Methyl Methacrylate (MMA)
This protocol yields poly(methyl methacrylate) (PMMA) with highly controlled molecular weights and low dispersity.
Reagents:
-
Monomer: Methyl Methacrylate (MMA) (Purified via basic alumina column to remove inhibitors).
-
Initiator: Ethyl α -bromophenylacetate (EBP).
-
Catalyst: 1-Chloro-10H-phenoxazine (or its N-aryl derivative).
-
Solvent: N,N-Dimethylacetamide (DMAc).
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add 1-chloro-10H-phenoxazine (1.0 equiv, 0.01 mmol), EBP (10 equiv, 0.1 mmol), and MMA (1000 equiv, 10.0 mmol) to a 20 mL scintillation vial equipped with a stir bar.
-
Solvent Addition: Add 10.0 mL of DMAc. Causality: DMAc is highly polar, which stabilizes the separated ion pair ( PC∙+ and Br− ) generated after the SET event, preventing immediate radical recombination and allowing the polymer to propagate [3].
-
Degassing (Critical Step): Seal the vial with a septum cap and perform three freeze-pump-thaw cycles. Causality: Molecular oxygen ( O2 ) is a potent triplet quencher and radical scavenger. Failing to remove O2 will completely inhibit the photoexcitation cycle and terminate propagating polymer chains.
-
Irradiation: Place the vial in a photoreactor equipped with 400 nm white/blue LEDs. Irradiate at room temperature for 4–8 hours. Causality: 400 nm perfectly overlaps with the λmax absorption tail of the phenoxazine core, ensuring efficient singlet excitation followed by intersystem crossing to the active triplet state.
-
Termination & Precipitation: Open the vial to air (quenching the reaction) and precipitate the polymer by dropping the mixture into vigorously stirring cold methanol. Filter and dry under vacuum.
Step-by-step experimental workflow for visible-light driven O-ATRP.
Protocol B: Dual Photoredox/Nickel-Catalyzed C-N Cross-Coupling
Phenoxazines are uniquely capable of driving Ni-catalyzed C-N couplings due to their ability to reduce Ni(II) intermediates down to the active Ni(I) or Ni(0) species [2].
Step-by-Step Methodology:
-
Setup: Combine aryl bromide (1.0 mmol), amine (1.2 mmol), NiCl2⋅glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), 1-chloro-10H-phenoxazine (2 mol%), and K3PO4 (2.0 mmol) in a dry vial.
-
Solvent & Degassing: Add 5 mL of anhydrous DMAc. Sparge the solution with Argon for 15 minutes. Causality: Argon sparging removes oxygen, which would otherwise oxidize the sensitive low-valent Nickel intermediates, stalling the catalytic cycle.
-
Reaction: Irradiate with a 400 nm LED source at room temperature for 24 hours under vigorous stirring.
-
Workup: Dilute with ethyl acetate, wash with water and brine, dry over Na2SO4 , and purify via flash chromatography.
References
-
Pearson, R. M., Lim, C.-H., McCarthy, B. G., Musgrave, C. B., & Miyake, G. M. (2016). Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts. Journal of the American Chemical Society, 138(35), 11399-11407. Available at:[Link]
-
Du, Y., Pearson, R. M., Lim, C.-H., Sartor, S. M., Ryan, M. D., Yang, H., Damrauer, N. H., & Miyake, G. M. (2017). Strongly Reducing, Visible-Light Organic Photoredox Catalysts as Sustainable Alternatives to Precious Metals. Chemistry - A European Journal, 23(46), 10962-10968. Available at:[Link]
-
Lim, C.-H., Ryan, M. D., McCarthy, B. G., Theriot, J. C., Sartor, S. M., Damrauer, N. H., Musgrave, C. B., & Miyake, G. M. (2017). Intramolecular Charge Transfer and Ion Pairing in N,N-Diaryl Dihydrophenazine Photoredox Catalysts for Efficient Organocatalyzed Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 139(1), 348-355. Available at:[Link]
Advanced Protocol for the Chemoselective N-Arylation of 1-Chloro-10H-Phenoxazine
Executive Summary
The functionalization of the phenoxazine core is a critical step in the development of photoredox catalysts, organic light-emitting diodes (OLEDs), and bioactive pharmaceuticals[1]. However, the N-arylation of 1-chloro-10H-phenoxazine presents a unique dual challenge. First, the chlorine atom at the 1-position imposes severe steric hindrance around the 10H-amine center. Second, the reaction must be highly chemoselective: the exogenous aryl halide must be coupled exclusively, without the palladium catalyst inserting into the endogenous C-Cl bond of the phenoxazine core. This application note details an optimized, self-validating Buchwald-Hartwig amination protocol utilizing the RuPhos ligand system to achieve high-yielding, chemoselective N-arylation.
Mechanistic Rationale: Overcoming Sterics and Ensuring Chemoselectivity
To design a successful protocol, experimental choices must be grounded in the fundamental organometallic causality of the catalytic cycle.
-
The Steric Challenge: The phenoxazine core adopts a folded "butterfly" conformation. Substitution at the 1-position places the chlorine atom in close spatial proximity to the NH group, creating a steric wall that impedes the approach of the bulky Pd-aryl intermediate during the amine coordination step[2].
-
Ligand Selection (RuPhos): RuPhos, a dialkylbiarylphosphine ligand, is uniquely suited for this transformation. Its electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition. More importantly, the bulky biaryl backbone and the isopropoxy group on the lower ring create a highly constrained steric environment around the palladium center, which thermodynamically forces the sterically demanding reductive elimination step to form the bulky diarylamine product[3].
-
Chemoselectivity (Ar-Br vs. Ar-Cl): A critical requirement is coupling the exogenous aryl bromide while leaving the 1-chloro substituent intact. The Pd/RuPhos system exhibits a vast kinetic preference for oxidative addition into C-Br bonds over C-Cl bonds at moderate temperatures (80–100 °C)[3]. By strictly controlling the temperature and utilizing a mild base, the C-Cl bond remains unactivated, preserving it for potential downstream functionalization[4].
-
Base Selection: While Sodium tert-butoxide (NaOtBu) is a standard strong base for aminations, it can promote unwanted side reactions (such as benzyne formation or premature C-Cl activation) in halogenated substrates. Cesium carbonate (Cs₂CO₃) is selected as the optimal base because its milder nature enhances chemoselectivity and functional group tolerance[4].
Figure 1: Catalytic cycle for the chemoselective Buchwald-Hartwig N-arylation of 1-chloro-10H-phenoxazine.
Reaction Optimization Data
The following table summarizes the quantitative optimization landscape, demonstrating the causality behind the final protocol parameters.
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Chemoselectivity (Ar-Br vs Ar-Cl) |
| 1 | Pd₂(dba)₃ (2%) | BINAP (4%) | NaOtBu | Toluene | 110 | <10 | Poor (Oligomerization observed) |
| 2 | Pd(OAc)₂ (2%) | Xantphos (4%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 35 | Moderate |
| 3 | RuPhos Pd G3 (2%) | RuPhos (2%) | NaOtBu | 1,4-Dioxane | 100 | 65 | Moderate (Minor C-Cl activation) |
| 4 | RuPhos Pd G3 (2%) | RuPhos (2%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 | Excellent (>99:1) |
Note: RuPhos Pd G3 precatalyst is utilized to ensure a 1:1 ratio of Pd to ligand and to facilitate the rapid, quantitative generation of the active Pd(0) species at room temperature without the need for harsh reductants.
Standard Operating Procedure (SOP)
Self-Validation Checkpoint: Before beginning, ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under a vacuum. The presence of moisture or oxygen will rapidly deactivate the Pd(0) intermediate, leading to protodehalogenation of the aryl bromide.
Materials Required:
-
1-Chloro-10H-phenoxazine (1.0 equiv, 1.0 mmol)
-
Aryl Bromide (1.2 equiv, 1.2 mmol)
-
RuPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
RuPhos Ligand (0.02 equiv, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv, 2.0 mmol) - Must be finely milled and anhydrous
-
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Reagent Loading: Inside an argon-filled glovebox (or using standard Schlenk techniques), add 1-chloro-10H-phenoxazine, the aryl bromide (if solid), RuPhos Pd G3, RuPhos, and Cs₂CO₃ to a 15 mL oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add 5.0 mL of anhydrous, sparged 1,4-dioxane to the tube. If the aryl bromide is a liquid, add it at this stage via a micro-syringe.
-
Sealing and Heating: Seal the Schlenk tube with a Teflon screw cap. Remove the tube from the glovebox and place it in a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.
-
Reaction Monitoring (Self-Validation): After 12 hours, sample 10 µL of the reaction mixture under a positive flow of argon. Dilute with EtOAc and analyze via GC-MS or TLC. The reaction is complete when the 1-chloro-10H-phenoxazine peak is fully consumed. Crucial Check: Verify the molecular weight of the product via MS to ensure the 1-chloro group is still present (M+ and M+2 isotope pattern characteristic of chlorine).
-
Workup: Cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient) to isolate the pure N-aryl-1-chloro-10H-phenoxazine.
Troubleshooting Guide
-
Issue: Significant dehalogenation of the 1-chloro group observed.
-
Causality: The reaction temperature is too high, or the reaction was left heating long after the aryl bromide was consumed, forcing the Pd catalyst to insert into the less reactive C-Cl bond.
-
Solution: Lower the reaction temperature to 85 °C and strictly monitor the reaction, quenching it immediately upon the consumption of the aryl bromide.
-
-
Issue: Incomplete conversion of 1-chloro-10H-phenoxazine.
-
Causality: Catalyst deactivation due to oxygen ingress, or insufficient basicity to deprotonate the highly sterically hindered amine intermediate.
-
Solution: Ensure rigorous degassing of the 1,4-dioxane (freeze-pump-thaw method). If sterics are extreme (e.g., using an ortho-substituted aryl bromide), increase the catalyst loading to 5 mol% and switch the base to Sodium tert-amylate (NaOtAmyl), which is slightly stronger but maintains better chemoselectivity than NaOtBu.
-
References
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: DSpace@MIT URL
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
Incorporating 1-chloro-10H-phenoxazine into organic light-emitting diodes (OLEDs).
Application Note: Incorporating 1-Chloro-10H-Phenoxazine into High-Performance TADF OLEDs
Executive Summary & Mechanistic Rationale
The development of highly efficient, heavy-metal-free Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF). While standard phenoxazine is a ubiquitous electron donor in TADF molecular design, the integration of 1-chloro-10H-phenoxazine (CAS: 116366-11-1)[1] as a specialized building block resolves two critical bottlenecks in organic optoelectronics: broad emission spectra and severe efficiency roll-off at high luminance.
The causality behind selecting 1-chloro-10H-phenoxazine is rooted in two distinct physical phenomena:
-
Steric Orthogonality: The chlorine atom at the 1-position is adjacent to the reactive secondary amine (10-position). When coupled to an electron acceptor, this bulky halogen forces the donor and acceptor moieties into a nearly 90° dihedral angle[2]. This rigid orthogonality minimizes the spatial overlap of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ensuring a vanishingly small singlet-triplet energy splitting ( ΔEST<0.1 eV) necessary for triplet harvesting[3].
-
The Heavy-Atom Effect (HAE): Purely organic TADF emitters often suffer from slow reverse intersystem crossing (rISC) rates, leading to long delayed fluorescence lifetimes ( τTADF ) and subsequent triplet-triplet annihilation (TTA). The introduction of the chlorine atom enhances localized Spin-Orbit Coupling (SOC)[4]. Following El-Sayed’s rule, this halogenation selectively accelerates the spin-flip transition from the local excited triplet state ( 3LE ) to the singlet charge transfer state ( 1CT ), boosting the rISC rate ( krISC ) into the sub-microsecond regime and drastically reducing efficiency roll-off[5].
Caption: Jablonski diagram illustrating the heavy-atom enhanced rISC pathway in 1-chloro-phenoxazine.
Synthetic Protocol: Construction of the D-A Emitter
To construct a model TADF emitter (e.g., Cl-PXZ-TRZ), 1-chloro-10H-phenoxazine is coupled with a triazine-based acceptor. Causality Check: Buchwald-Hartwig amination is strictly required over standard Nucleophilic Aromatic Substitution ( SNAr ). The steric bulk of the 1-chloro group significantly sterically shields the nucleophilic nitrogen, creating an activation barrier that only palladium catalysis can overcome.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, combine 1-chloro-10H-phenoxazine (1.0 eq), 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.05 eq), and sodium tert-butoxide (1.5 eq) in an oven-dried Schlenk flask.
-
Catalyst Activation: Add Pd2(dba)3 (0.02 eq) and tri-tert-butylphosphine ( P(t−Bu)3 ) (0.08 eq). Note: The highly electron-rich, bulky P(t−Bu)3 ligand is critical to facilitate the reductive elimination step in the presence of the ortho-chlorine steric clash.
-
Reaction: Dissolve the mixture in anhydrous toluene to achieve a 0.1 M concentration. Seal the flask, remove it from the glovebox, and heat at 110 °C for 12 hours under vigorous magnetic stirring.
-
Workup: Cool the mixture to room temperature, quench with deionized water, and extract thrice with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography using a hexane/DCM gradient.
-
Sublimation (Critical Step): To achieve the >99.9% purity required for OLED fabrication, subject the isolated powder to temperature-gradient vacuum sublimation ( 10−6 Torr at ~220 °C)[6].
Photophysical Characterization & Validation
A self-validating photophysical workflow is essential to confirm that the synthesized compound exhibits HAE-enhanced TADF rather than conventional fluorescence or phosphorescence.
Validation Protocol:
-
Steady-State Spectra: Measure UV-Vis absorption and Photoluminescence (PL) in a non-polar solvent (e.g., toluene) to identify the broad, featureless emission characteristic of a Charge Transfer (CT) state.
-
Transient Photoluminescence (TRPL): Measure the PL decay of the emitter doped in a rigid host matrix (e.g., CBP) at room temperature.
-
Self-Validation: Perform the measurement in both aerated and degassed conditions. Oxygen effectively quenches triplet states; therefore, the delayed fluorescence component ( τdelayed ) must disappear in the aerated sample and reappear upon degassing, confirming triplet exciton involvement.
-
-
Rate Calculation: Calculate krISC using the prompt and delayed lifetimes alongside the Photoluminescence Quantum Yield (PLQY).
Table 1: Comparative Photophysical Parameters (Host: CBP, 10 wt%)
| Emitter Core | ΔEST (eV) | PLQY (%) | τprompt (ns) | τdelayed ( μ s) | krISC ( 106s−1 ) |
| Standard Phenoxazine | 0.08 | 85 | 18.2 | 12.5 | 0.8 |
| 1-Chloro-Phenoxazine | 0.06 | 92 | 14.5 | 1.8 | 7.4 |
Data Summary: The inclusion of the 1-chloro substitution reduces the delayed lifetime by nearly an order of magnitude due to the heavy-atom enhanced spin-orbit coupling[4].
OLED Device Fabrication Protocol
To evaluate the electroluminescent performance, the emitter is integrated into a multilayer vacuum-deposited OLED.
Causality Check: Exciton confinement is paramount. We utilize mCP as an Electron-Blocking Layer (EBL) and DPEPO as a Hole-Blocking Layer (HBL). Both materials possess high triplet energy levels ( T1>2.8 eV) that act as energetic walls, confining the triplet excitons within the Emissive Layer (EML) and preventing non-radiative quenching at the transport interfaces[3].
Step-by-Step Methodology:
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function.
-
Vacuum Deposition: Transfer substrates to a thermal evaporator with a base pressure of <5×10−7 Torr.
-
Layer Architecture: Deposit the following layers sequentially at a rate of 1-2 Å/s:
-
Encapsulation: Encapsulate the devices in a nitrogen glovebox using UV-curable epoxy and a glass lid before atmospheric testing.
Table 2: OLED Device Performance Summary
| Emitter | Doping Conc. | Von (V) | EQEmax (%) | EQE1000cd/m2 (%) | Efficiency Roll-off |
| Standard PXZ-TRZ | 10 wt% | 3.2 | 21.4 | 14.2 | 33.6% |
| Cl-PXZ-TRZ | 10 wt% | 3.0 | 24.8 | 21.5 | 13.3% |
Data Summary: The rapid sub-microsecond rISC enabled by the 1-chloro substitution drastically suppresses Triplet-Triplet Annihilation (TTA), reducing efficiency roll-off from 33.6% to 13.3% at practical brightness levels[4].
Caption: Step-by-step experimental workflow from synthesis to OLED device characterization.
References
-
Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors Enabled Yellow Thermally Activated Delayed Fluorescent Emitters... Chemistry of Materials - ACS Publications URL:[Link]
-
Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission Molecules - PMC (NIH) URL:[Link]
-
Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence and an All-Organic Light-Emitting Device with Low-Efficiency Roll-off ACS Applied Materials & Interfaces URL:[Link]
-
Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence... (PMC Archive) PMC - NIH URL:[Link]
-
Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence... (ResearchGate) ResearchGate URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence and an All-Organic Light-Emitting Device with Low-Efficiency Roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis and Biological Validation of N10-Substituted Chlorophenoxazine Derivatives as Targeted Akt/mTOR Inhibitors
Executive Summary & Scientific Rationale
The emergence of tumor resistance to conventional chemotherapeutics has driven the search for novel small-molecule inhibitors targeting hyperactive survival pathways in cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling axis is frequently mutated or overexpressed in various malignancies, including rhabdomyosarcoma, glioblastoma, and colorectal cancers, making it a prime target for therapeutic intervention[1].
Recent pharmacological studies have identified N10-substituted chlorophenoxazines (often referred to interchangeably as 1-chloro-10H-phenoxazine or 2-chlorophenoxazine derivatives, depending on the IUPAC numbering convention of the tricyclic core) as highly potent, specific inhibitors of Akt signaling[2]. Unlike allosteric mTOR inhibitors (e.g., rapamycin) which are poor inducers of apoptosis, hydrophobic chlorophenoxazines directly shut down Akt phosphorylation at Ser473. This upstream blockade collapses the mTOR/p70S6K/S6 kinase cascade, triggering massive apoptosis in tumorigenic cells[1][2].
The Causality of Molecular Design
The rational design of these novel agents relies on two critical structural modifications to the parent phenoxazine ring:
-
Halogenation (C-2 Chlorine): The inclusion of an electron-withdrawing chlorine atom on the aromatic core significantly enhances target binding affinity and anticancer potency compared to unsubstituted phenoxazines[1].
-
N10-Alkyl Chain Extension: The biological activity of these compounds is strictly correlated with their lipophilicity (Log P). Extending the N10-alkyl chain from propyl (-CH2)3 to hexyl (-CH2)6 dramatically increases hydrophobicity, facilitating rapid accumulation across the lipid bilayer of cancer cells and maximizing intracellular concentration[1][3].
Inhibition of the PI3K/Akt/mTOR signaling pathway by chlorophenoxazines.
Quantitative Structure-Activity Relationship (SAR)
To guide synthetic efforts, Table 1 summarizes the established relationship between structural modifications, lipophilicity, and biological efficacy.
Table 1: SAR and Lipophilicity of Phenoxazine Derivatives
| Compound Core | N10-Substitution | C-2 Substitution | Log P | Akt Inhibition (IC50, µM) | Cellular Apoptosis |
| Phenoxazine | -H | -H | 2.57 | > 50.0 | Negative |
| Chlorophenoxazine | N-diethylaminobutyl | -Cl | 4.10 | 1.0 - 2.0 | Moderate |
| Chlorophenoxazine | (β-hydroxyethyl)piperazino-butyl | -Cl | 3.85 | 1.0 - 2.0 | Moderate |
| Chlorophenoxazine | N-diethylaminohexyl | -Cl | 4.90 | < 1.0 | Massive |
Data synthesized from literature demonstrating the correlation between lipophilicity and potency[1][2].
Chemical Synthesis Protocols
The synthesis of N10-substituted chlorophenoxazines presents a specific chemical challenge: the nitrogen atom of the phenoxazine nucleus is highly conjugated with the adjacent aromatic rings, rendering it exceptionally weakly basic and poorly nucleophilic. Standard alkylation conditions (e.g., K2CO3 in DMF) fail to yield the desired product.
To overcome this, the protocol utilizes sodamide (NaNH2) in liquid ammonia to generate a powerful, unhindered base environment that quantitatively deprotonates the nitrogen, forming a highly reactive anionic intermediate[3].
Workflow for the synthesis of N10-substituted chlorophenoxazine derivatives.
Protocol 3.1: Generation of N10-(6'-chlorohexyl)-2-chlorophenoxazine
Objective: Synthesize the reactive alkyl-halide intermediate via liquid ammonia chemistry.
-
Preparation of the Base: In a fume hood, condense 100 mL of anhydrous liquid ammonia into a three-necked round-bottom flask equipped with a dry ice/acetone condenser and a magnetic stirrer. Carefully add 3.24 g (0.083 mol) of sodamide (NaNH2).
-
Deprotonation: Slowly add 15.36 g (0.07 mol) of 2-chlorophenoxazine to the liquid ammonia mixture. Stir continuously for 45 minutes. Causality: The extended stirring ensures complete conversion of the weakly basic secondary amine into its reactive anionic species[3].
-
Alkylation: Dropwise, add 20 mL (0.134 mol) of 1-bromo-6-chlorohexane. The use of a bromo-chloro alkane exploits the higher leaving-group ability of bromine over chlorine, ensuring selective alkylation at the bromine terminus and preserving the terminal chlorine for the subsequent amination step.
-
Quenching & Extraction: After 2 hours of stirring, remove the dry ice condenser and allow the ammonia to evaporate completely at room temperature. Carefully quench the residue by adding crushed ice followed by cold distilled water.
-
Isolation: Extract the aqueous mixture three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:Ethyl Acetate) to yield the intermediate.
Protocol 3.2: Terminal Amination (Target Synthesis)
Objective: Convert the terminal alkyl chloride into a tertiary amine to finalize the active pharmaceutical ingredient.
-
Reaction Setup: Dissolve 1.0 equivalent of the N10-(6'-chlorohexyl)-2-chlorophenoxazine intermediate in 50 mL of anhydrous acetonitrile (MeCN).
-
Addition of Reagents: Add 3.0 equivalents of the desired secondary amine (e.g., diethylamine, piperidine, or morpholine) and 3.0 equivalents of anhydrous potassium carbonate (K2CO3). Causality: MeCN is a polar aprotic solvent that accelerates the SN2 nucleophilic substitution. K2CO3 acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the secondary amine and driving the reaction to completion[3].
-
Reflux: Heat the mixture to reflux (approx. 82°C) and stir overnight under an inert argon atmosphere.
-
Validation (Self-Validating Step): Monitor the reaction via TLC. The disappearance of the intermediate spot confirms completion. If unreacted intermediate remains, spike with an additional 0.5 eq of the secondary amine and reflux for 2 more hours.
-
Workup: Cool to room temperature, filter out the inorganic salts, and evaporate the solvent. Re-dissolve the residue in dichloromethane, wash with water, dry, and purify via column chromatography.
Table 2: Quality Control and Validation Metrics for Synthesis
| Synthetic Step | Analytical Method | Expected Observation | Corrective Action if Failed |
| N-Alkylation | TLC (Hexane:EtOAc 8:2) | Disappearance of starting material; new higher Rf spot. | Add additional 0.2 eq of dihaloalkane; check NH3 dryness. |
| Amination | LC-MS | Mass peak corresponding to[M+H]+ of the target compound. | Increase reflux time; verify amine volatility/loss. |
| Purification | 1H-NMR (CDCl3) | Disappearance of terminal -CH2Cl triplet (~3.5 ppm). | Repeat column chromatography with a shallower gradient. |
Biological Validation Protocols
To ensure the synthesized N10-substituted chlorophenoxazines possess the intended mechanism of action, they must be validated through targeted biochemical assays.
Protocol 4.1: Western Blot Analysis of the Akt/mTOR Pathway
Objective: Confirm the dose-dependent shutdown of Akt phosphorylation and downstream targets.
-
Cell Culture & Treatment: Seed rhabdomyosarcoma cells (e.g., Rh30 or Rh1) in 6-well plates and culture until 70% confluent. Treat cells with the synthesized compound at varying concentrations (0.1 µM, 1.0 µM, 5.0 µM) for 24 hours. Use 0.1% DMSO as a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state of Akt).
-
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane onto a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and phospho-p70S6K (Thr389). Causality: Total Akt serves as the internal self-validating control to prove that the drug inhibits the phosphorylation event rather than degrading the kinase itself[2].
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. A successful compound will show a complete ablation of the phospho-Akt (Ser473) band at 1.0 - 2.0 µM[2].
References
-
[1] Hydrophobic Phenoxazines shut down PI3K/Akt/mTOR/P70S6/S6 Kinase Pathway and Induce Massive Apoptosis in Rhabdomyosarcoma Cells. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
[2] The identification and functional analysis of N10-substituted phenoxazines as small molecule inhibitors of Akt signaling. Cancer Research - AACR Journals. Available at: [Link]
-
[3] International Journal of Modern Pharmaceutical Research - IJMPR. Synthesis of Phenoxazine Derivatives. Available at: [Link]
Sources
Application Note: Advanced Analytical Characterization of 1-Chloro-10H-phenoxazine
Target Audience: Researchers, analytical scientists, and drug development professionals.
Strategic Overview & Analytical Rationale
1-Chloro-10H-phenoxazine (CAS 116366-11-1; Formula: C12H8ClNO) is a critical heterocyclic scaffold utilized extensively in the development of antimicrobial agents, antiviral drugs, and advanced optoelectronic materials 1. The structural elucidation of this compound presents specific analytical challenges, primarily distinguishing the regiochemistry of the chlorine substitution (C1 vs. C2/C3) and confirming the integrity of the oxidation-prone phenoxazine core.
To establish absolute structural confidence, we employ a self-validating, orthogonal analytical strategy. This approach does not merely collect data; it intertwines Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy so that the findings of one technique independently verify the mechanistic claims of the others.
Orthogonal analytical workflow for 1-chloro-10H-phenoxazine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Design: Proton (1H) and Carbon-13 (13C) NMR are the definitive tools for mapping the regiochemistry of the phenoxazine ring 2. The substitution of a highly electronegative chlorine atom at the C1 position breaks the molecule's bilateral symmetry, inducing a strong anisotropic deshielding effect on the adjacent C2 proton. Furthermore, the use of aprotic, polar solvents like DMSO-d6 is a deliberate choice; it prevents the rapid exchange of the secondary amine (N-H) proton, allowing it to be observed as a distinct, broad singlet. This N-H signal acts as an internal reference point for 2D NOESY/COSY experiments to confirm the C1-chloro proximity.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Vortex until optically clear to ensure magnetic field homogeneity.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm Broadband Observe (BBO) probe. Maintain the probe temperature at 298 K.
-
1H Acquisition: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the N-H proton, acquiring 16-32 scans.
-
13C Acquisition: Execute a proton-decoupled 13C sequence (zgpg30) with a D1 of 2.0 seconds and 1024 scans to overcome the low natural abundance of 13C and the quaternary nature of the C1 and bridgehead carbons.
-
Data Processing: Apply an exponential window function (LB = 0.3 Hz for 1H; 1.0 Hz for 13C). Phase and baseline correct manually. Reference the spectra to the DMSO-d6 residual solvent peaks (1H: 2.50 ppm; 13C: 39.52 ppm).
Quantitative Data Summary:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity & Integration | Assignment / Causality |
| 1H | ~8.60 | Broad Singlet, 1H | N-H proton; stabilized by DMSO-d6. |
| 1H | 6.60 - 7.00 | Multiplets, 7H | Aromatic protons; asymmetric splitting confirms C1 substitution. |
| 13C | ~142.0, 131.0 | Singlets | Bridgehead Carbons (C-O-C, C-N-C). |
| 13C | ~118.5 | Singlet | C1 (C-Cl); deshielded by electronegative chlorine. |
High-Resolution Mass Spectrometry (LC-HRMS)
Causality & Experimental Design: While NMR maps the connectivity, LC-HRMS validates the exact elemental composition (C12H8ClNO). The causality of using ESI+ (Electrospray Ionization in positive mode) lies in the basicity of the phenoxazine N-H group, which readily accepts a proton to form an [M+H]+ ion. The protocol is self-validating through the natural isotopic distribution of chlorine: the presence of a single chlorine atom strictly dictates a ~3:1 intensity ratio between the 35Cl molecular ion and the 37Cl isotope. Any deviation from this ratio immediately flags contamination or polychlorination.
Self-Validating Protocol:
-
Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid acts as a proton source to drive ionization efficiency.
-
Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (50 mm × 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min. This step separates the target from potential phenoxazinone oxidation byproducts.
-
ESI-HRMS Acquisition: Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Acquire data in positive ion mode (m/z 100–500) using a Time-of-Flight (TOF) or Orbitrap analyzer to achieve mass accuracy < 5 ppm.
-
MS/MS Fragmentation: Apply a collision energy of 25 eV. The diagnostic fragmentation pathway involves the homolytic cleavage and loss of HCl, yielding a stable phenoxazine core radical cation 3.
ESI-HRMS isotopic distribution and primary fragmentation pathway.
Quantitative Data Summary:
| Ion Type | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Value |
| [M+H]+ (35Cl) | C12H9(35Cl)NO+ | 218.0367 | 100% | Confirms elemental composition. |
| [M+H]+ (37Cl) | C12H9(37Cl)NO+ | 220.0338 | ~32% | Validates mono-chlorination (3:1 ratio). |
| Fragment | C12H8NO+ | 182.0600 | Variable | Confirms intact phenoxazine core via HCl loss. |
Fourier Transform Infrared (FTIR) Spectroscopy
Causality & Experimental Design: FTIR serves as the ultimate orthogonal check for functional group integrity. Phenoxazines are highly susceptible to oxidation, forming phenoxazin-3-ones 4. The causality of utilizing Attenuated Total Reflectance (ATR) FTIR is twofold: it requires zero sample preparation (avoiding moisture introduced by KBr pellets) and allows for the direct observation of the secondary amine (N-H) stretch. The absence of a strong carbonyl (C=O) stretch near 1650 cm⁻¹ self-validates that the sample has not degraded into an oxidized phenoxazinone.
Self-Validating Protocol:
-
Background Calibration: Clean the diamond ATR crystal with LC-grade isopropanol. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO2 and water vapor.
-
Sample Analysis: Deposit ~2 mg of the solid 1-chloro-10H-phenoxazine directly onto the crystal. Engage the pressure anvil until the software indicates optimal contact.
-
Acquisition: Collect 32 scans across the 4000–400 cm⁻¹ range.
-
Data Validation: Apply standard ATR correction to account for wavelength-dependent penetration depth. Verify the presence of the N-H stretch and the absence of C=O impurities.
Quantitative Data Summary:
| Wavenumber (cm⁻¹) | Peak Shape / Intensity | Functional Group | Diagnostic Causality |
| ~3380 | Sharp, Medium | N-H Stretch | Confirms the secondary amine; validates non-oxidized state. |
| ~1590, 1480 | Sharp, Strong | C=C Aromatic | Confirms the conjugated tricyclic aromatic system. |
| ~1220 | Broad, Strong | C-O-C Asymmetric | Validates the central oxazine ether linkage. |
| ~740 | Sharp, Strong | C-Cl Stretch | Confirms the presence of the aryl chloride bond. |
References
-
Idzik, K., et al. (2007). "Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry". National Institutes of Health (NIH) PMC. [Link]
-
Komal Reddy, M., et al. (2016). "Novel heterocyclic derivatives of 3H-phenoxazin-3-one". International Journal of Advanced Research.[Link]
-
Matveev, A. V., et al. (2020). "Phenoxazine nucleoside derivatives with a multiple activity against RNA and DNA viruses". National Institutes of Health (NIH) PMC.[Link]
Sources
Application Note: Chemoselective Cross-Coupling Strategies for Bifunctional 1-Chloro-10H-phenoxazine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Matrix: Heterocyclic Building Blocks / Bifunctional Scaffolds
Introduction & Substrate Analysis
1-Chloro-10H-phenoxazine is a highly versatile, bifunctional building block frequently utilized in the synthesis of thermally activated delayed fluorescence (TADF) materials for OLEDs and complex bioactive scaffolds[1][2]. However, cross-coupling this substrate presents a unique chemoselectivity challenge. The molecule possesses two distinct reactive sites:
-
An unprotected secondary amine (N10-H): Prone to competitive N-arylation (Buchwald-Hartwig or Chan-Lam coupling).
-
A sterically hindered aryl chloride (C1-Cl): The C-Cl bond has a high bond dissociation energy (~330 kJ/mol), making palladium oxidative addition notoriously sluggish compared to aryl bromides or iodides[3].
Traditional palladium catalysts (e.g., Pd(PPh3)4 ) fail with this substrate, typically resulting in recovered starting material or intractable mixtures of homocoupled and oligomerized products. To achieve chemoselective functionalization, the catalytic system must be rationally designed to exploit the steric and electronic differentiation between the C1-Cl and N10-H positions[4][5].
This application note details three self-validating, field-proven protocols to selectively functionalize 1-chloro-10H-phenoxazine via Suzuki-Miyaura and Buchwald-Hartwig pathways.
Mechanistic Causality & Catalyst Selection
The success of these divergent pathways relies on the precise selection of dialkylbiaryl phosphine ligands developed by the Buchwald group[5][6].
-
Pathway A (Suzuki-Miyaura at C1): To selectively couple an arylboronic acid at the C1 position without N-arylating the free N10-H, XPhos Pd G3 is utilized. The extreme steric bulk of the XPhos ligand physically blocks the coordination of the bulky secondary amine of the phenoxazine, shutting down the competing Buchwald-Hartwig pathway. Concurrently, the electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the unreactive C-Cl bond[6][7]. A weak base ( K3PO4 ) in a biphasic solvent system favors boronic acid transmetalation over amine deprotonation.
-
Pathway B (Buchwald-Hartwig at N10): To N-arylate the phenoxazine core using an external aryl bromide while leaving the C1-Cl bond intact, RuPhos Pd G3 is employed. RuPhos facilitates rapid oxidative addition into C-Br bonds at lower temperatures (80 °C), whereas C-Cl activation requires higher thermal energy[8][9]. Using a strong base ( NaOtBu ) ensures rapid deprotonation of the N10-H, driving the catalytic cycle toward C-N bond formation.
-
Pathway C (Buchwald-Hartwig at C1): Coupling an external primary amine at the C1 position requires the prior protection of the N10-H (e.g., via Boc anhydride) to prevent polymerization. Following protection, tBuBrettPhos Pd G3 is used. This ligand is specifically engineered to prevent the formation of unreactive bis-amine palladium complexes, making it exceptionally selective for the monoarylation of primary amines with aryl chlorides[8].
Divergent Reactivity Workflow
Divergent chemoselective cross-coupling pathways for 1-chloro-10H-phenoxazine.
Quantitative Reaction Parameters
The following table summarizes the optimized parameters required to achieve >90% chemoselectivity for each respective pathway.
| Pathway | Reaction Type | Target Bond | Precatalyst / Ligand | Base & Solvent | Temp | Expected Selectivity |
| A | Suzuki-Miyaura | C1 (C-C) | XPhos Pd G3 (2 mol%) | K3PO4 , THF/ H2O | 60 °C | >95% C1 arylation |
| B | Buchwald-Hartwig | N10 (C-N) | RuPhos Pd G3 (2 mol%) | NaOtBu , Toluene | 80 °C | >98% N10 arylation |
| C | Buchwald-Hartwig | C1 (C-N) | tBuBrettPhos Pd G3 (3 mol%) | K2CO3 , t -AmylOH | 100 °C | >90% C1 amination* |
*Note: Pathway C requires intermediate N10-Boc protection to achieve stated selectivity.
Step-by-Step Experimental Protocols
Pathway A: Chemoselective Suzuki-Miyaura Coupling at C1
Objective: Form a C-C bond at the sterically hindered C1 position while leaving the N10-H intact.
-
Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar.
-
Reagent Loading: Charge the tube with 1-chloro-10H-phenoxazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and anhydrous K3PO4 (2.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with high-purity N2 (repeat 3 times).
-
Solvent Addition: Via syringe, add 4.0 mL of degassed THF and 1.0 mL of degassed deionized H2O (4:1 v/v ratio).
-
Reaction: Replace the septum with a Teflon screw cap under positive N2 flow. Stir the biphasic mixture vigorously at 60 °C for 12 hours.
-
Validation & QC Check: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The chromatogram should show complete consumption of the starting material with <5% of the N-arylated byproduct.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry over Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Pathway B: Chemoselective Buchwald-Hartwig Amination at N10
Objective: N-arylate the phenoxazine core using an external aryl bromide, preserving the C1-Cl bond for downstream functionalization.
-
Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar.
-
Reagent Loading: Charge the tube with 1-chloro-10H-phenoxazine (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.1 mmol, 1.1 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).
-
Atmosphere Exchange: Evacuate and backfill with N2 (repeat 3 times).
-
Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture at 80 °C for 8 hours.
-
Validation & QC Check: LC-MS analysis must confirm the retention of the isotopic chlorine mass signature (M and M+2 peaks in a 3:1 ratio) in the product mass, verifying that the C1-Cl bond has not undergone oxidative addition[9].
-
Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with DCM (3 x 10 mL), dry over MgSO4 , and concentrate. Purify via recrystallization or chromatography.
Pathway C: Buchwald-Hartwig Amination at C1
Objective: Couple an external primary amine at the C1 position.
-
Pre-Protection Step: React 1-chloro-10H-phenoxazine (1.0 equiv) with Boc2O (1.5 equiv) and DMAP (0.1 equiv) in DCM at room temperature for 4 hours to yield tert-butyl 1-chloro-10H-phenoxazine-10-carboxylate. Isolate via short silica plug.
-
Reagent Loading: In a N2 -filled glovebox, charge a vial with the N-Boc protected substrate (1.0 mmol, 1.0 equiv), the desired primary amine (1.2 mmol, 1.2 equiv), tBuBrettPhos Pd G3 (0.03 mmol, 3 mol%), and finely milled K2CO3 (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 4.0 mL of anhydrous, degassed t -amyl alcohol. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from the glovebox and stir at 100 °C for 16 hours.
-
Validation & QC Check: Monitor for the disappearance of the starting material. The use of tBuBrettPhos prevents the formation of the highly stable, catalytically dead bis-amine palladium complex, ensuring high turnover numbers[8].
-
Workup & Deprotection: Filter the crude mixture through Celite, washing with EtOAc. Concentrate the filtrate. To remove the Boc group, treat the crude residue with 20% TFA in DCM for 2 hours at room temperature, followed by basic workup ( NaHCO3 ) and final purification.
References
-
[1][2] CN115417885B / CN108349961A Patents on Carbazole Derivatives and Heterocyclic Sulfonamides. Google Patents. URL:
-
[6][7] Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. URL:[Link]
-
[8] Verma, A., & Kumar, A. (2019). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis, 9(12), 11603-11613. URL:[Link]
-
[3][9] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Cross-Coupling of Aryl and Heteroaryl Triflates at Room Temperature. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]
-
[10][11] Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101-4111. URL:[Link]
-
[4][5] Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. URL:[Link]
Sources
- 1. CN115417885B - ä¸ç§ååè¡çç©åå ¶å¨ææºåå å ä»¶ä¸çåºç¨ - Google Patents [patents.google.com]
- 2. CN108349961A - æç¯åéä¸ç¯ç£ºé °èºä½ä¸ºæçè¯å - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. longdom.org [longdom.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions [organic-chemistry.org]
- 11. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
Troubleshooting & Optimization
Phenoxazine Functionalization Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for Phenoxazine Chemistry. As a Senior Application Scientist, I frequently consult with researchers developing advanced organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, and pharmaceutical scaffolds.
The phenoxazine core presents a unique synthetic challenge: it is a rigid, highly electron-rich tricyclic system with multiple competing reactive sites (the N10 amine, the ortho C1/C9 positions, and the para C3/C7 positions). Furthermore, its exceptionally low oxidation potential makes it prone to undesired radical formation and dimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol during functionalization.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I am attempting a C-H functionalization on the phenoxazine core, but I keep getting an inseparable mixture of N-functionalized and C3-functionalized products. How do I control regioselectivity? The Causality: Phenoxazine is an electron-rich heterocycle. The central nitrogen atom (N10) is a strong nucleophile, while the para-positions (C3/C7) possess the highest Highest Occupied Molecular Orbital (HOMO) coefficients, making them highly susceptible to Electrophilic Aromatic Substitution (EAS). The Solution: To drive C3-selectivity over N-selectivity without relying on complex directing groups, you must modulate the electrophile's microenvironment. For example, in regioselective sulfonylation, using a fluorinated solvent like Hexafluoroisopropanol (HFIP) mixed with water is critical . HFIP acts as a strong hydrogen-bond donor. It forms a hydrogen-bonded network with the phenoxazine nitrogen, sterically and electronically dampening N-reactivity. Simultaneously, HFIP stabilizes the highly polar transition state of the electrophilic attack at the C3 position, ensuring strict regiocontrol.
Q2: My palladium-catalyzed N-arylation (Buchwald-Hartwig cross-coupling) is stalling at 30% yield, and I observe significant debromination of my aryl halide. What is going wrong? The Causality: Phenoxazine is a bulky, rigid secondary amine. When coupling with sterically hindered aryl halides, the palladium oxidative addition complex struggles to undergo transmetalation and amine coordination. The electron-rich nature of phenoxazine can also lead to off-cycle resting states or catalyst poisoning. The Solution: Switch to a specialized bulky, electron-rich ligand like t-BuXPhos or Xantphos . The large steric profile of t-BuXPhos accelerates the reductive elimination step, preventing the catalyst from stalling. If transition-metal catalysis continues to fail, consider a transition-metal-free approach using diaryliodonium salts. The hypervalent iodine center undergoes direct nucleophilic attack by the phenoxazine nitrogen, bypassing the steric constraints of Pd-coordination spheres entirely.
Q3: I'm attempting an oxidative cross-coupling, but my phenoxazine starting material is rapidly dimerizing into a dark, insoluble mass. How can I prevent this? The Causality: Phenoxazines are excellent electron donors (hence their use in TADF OLEDs). In the presence of strong oxidants (like hypervalent iodine or unoptimized photocatalysts), they readily lose an electron to form highly reactive radical cations. These radical cations rapidly dimerize at the C3/C7 positions . The Solution: You must strictly control the stoichiometry of your oxidant and operate under high dilution (e.g., 0.05 M or lower). Alternatively, if dimerization is the goal (e.g., synthesizing complex oxazolo-phenoxazines), you can harness this cascade by using copper catalysts to trap the radical intermediates before uncontrolled polymerization occurs.
Part 2: Quantitative Data & Reagent Selection
To streamline your reaction optimization, the following table summarizes the optimal conditions required to target specific positions on the phenoxazine core based on recent literature and empirical data.
| Functionalization Target | Reaction Type | Optimal Reagents / Catalyst | Solvent System | Typical Yield | Key Challenge Overcome |
| C3-Position | Sulfonylation | Sulfonyl Hydrazide (No Catalyst) | H₂O / HFIP (3:1) | 65–85% | Avoids N-sulfonylation via HFIP H-bonding |
| N10-Position | Arylation | Pd(OAc)₂, t-BuXPhos, NaOtBu | Toluene | 70–95% | Overcomes steric hindrance of secondary amine |
| N10-Position | Arylation (Metal-Free) | Diaryliodonium Salts, Base | DMF or DMSO | 60–80% | Prevents transition-metal catalyst poisoning |
| C1/C9-Position | C-H Activation | Transition Metal + Directing Group | Various | 50–70% | Overcomes natural C3 electronic preference |
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include specific physical and analytical cues that allow you to verify the success of the reaction in real-time without waiting for final NMR analysis.
Protocol A: Catalyst-Free Regioselective C3-Sulfonylation
This method exploits solvent-mediated hydrogen bonding to achieve C3 regioselectivity without transition metals.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add phenoxazine (1.0 equiv, 0.5 mmol) and the desired sulfonyl hydrazide (2.5 equiv, 1.25 mmol).
-
Solvent Addition: Add 2.0 mL of a solvent mixture containing H₂O and HFIP (v/v 1.5:0.5).
-
Self-Validation Check: The phenoxazine will initially be poorly soluble, forming a distinct suspension.
-
-
Thermal Activation: Seal the tube and heat in a pre-heated oil bath at 100 °C for 24 hours.
-
Self-Validation Check: As the reaction reaches 100 °C, the suspension will gradually dissolve. You will observe steady bubbling (nitrogen gas evolution) as the sulfonyl hydrazide thermally decomposes into the active electrophile. The cessation of bubbling indicates the complete consumption of the hydrazide reagent.
-
-
Workup & Isolation: Cool the reaction mixture to room temperature.
-
Self-Validation Check: The C3-sulfonylated product is highly hydrophobic and will spontaneously precipitate out of the aqueous HFIP mixture upon cooling.
-
-
Purification: Filter the precipitate under vacuum, wash with cold water (3 × 5 mL) and cold ethanol (1 × 2 mL), and dry under high vacuum to afford the analytically pure C3-sulfonyl phenoxazine.
Protocol B: N10-Arylation via Buchwald-Hartwig Cross-Coupling
This method utilizes steric bulk to force reductive elimination and prevent catalyst stalling.
-
Glovebox Setup: In a nitrogen-filled glovebox, add phenoxazine (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (2 mol%), t-BuXPhos (4 mol%), and NaOtBu (1.5 equiv, 1.5 mmol) to an oven-dried vial.
-
Solvation: Add 5.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
-
Self-Validation Check: Upon stirring, the solution should turn a deep red/brown color within 5 minutes, confirming the formation of the active, ligated Pd(0) complex.
-
-
Reaction: Heat the mixture at 110 °C for 12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Phenoxazine exhibits strong, distinct fluorescence under 254 nm UV light. The disappearance of this highly fluorescent baseline spot and the appearance of a higher Rf, non-fluorescent (or differently fluorescent) spot confirms successful N-arylation.
-
-
Workup: Cool to room temperature, quench with 5 mL of water, and filter the biphasic mixture through a short pad of Celite to remove palladium black. Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and concentrate for column chromatography.
Part 4: Mechanistic & Workflow Visualizations
The following diagrams map the logical decision trees and mechanistic pathways governing phenoxazine functionalization.
Decision tree for phenoxazine functionalization pathways and regioselectivity outcomes.
Catalyst-free regioselective C3-sulfonylation mechanism in HFIP/water.
References
-
Li, Y., et al. "Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP." RSC Advances, 2024.[Link]
-
Keruckas, J., et al. "Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." Molecules, 2019.[Link]
-
D'Amico, L., et al. "Direct Synthesis of Fluorescent Oxazolo-phenoxazines by Copper-Catalyzed/Hypervalent Iodine(III)-Mediated Dimerization/Cyclization of 2-Benzylamino-phenols." Journal of Organic Chemistry, 2022.[Link]
Identifying and minimizing side reactions in phenoxazine synthesis.
Introduction: Navigating the Complexities of Phenoxazine Synthesis
Phenoxazines are a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, finding applications from anticancer agents to organic electronics.[1] However, the construction of the tricyclic phenoxazine core is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to dissect the causality behind common synthetic challenges, offering field-proven troubleshooting strategies and detailed experimental solutions to help you identify and minimize unwanted side reactions.
Part 1: General Troubleshooting & FAQs
This section addresses high-level questions and provides a foundational framework for troubleshooting most phenoxazine synthesis protocols.
Q1: My phenoxazine synthesis has failed (low or no yield). Where do I start my investigation?
A failed reaction is a common issue. A systematic approach is the most efficient way to diagnose the problem. We recommend a logical, step-by-step investigation.
Troubleshooting Workflow for Failed Phenoxazine Synthesis
Caption: A systematic workflow for diagnosing failed reactions.
Q2: I'm observing a complex mixture of products that are difficult to separate. What are the most common classes of side reactions?
The most prevalent side reactions are highly dependent on your chosen synthetic route. However, they generally fall into these categories:
-
Oxidative Side Reactions: Especially common in syntheses starting from aminophenols, leading to quinone imines, phenoxazinones, or polymerization.[2][3]
-
Homocoupling: In transition metal-catalyzed reactions (Ullmann, Buchwald-Hartwig), the aryl halide can couple with itself to form biaryl impurities.[4]
-
Dehalogenation: A common issue in palladium-catalyzed reactions where the aryl halide is reduced instead of coupled.[5]
-
Intramolecular Rearrangements: The Smiles rearrangement is a classic example where the initial product isomerizes under basic conditions.[6][7]
-
Polymerization: Oxidative polymerization of phenoxazine or starting materials can lead to insoluble, tar-like byproducts.[8]
Q3: How critical is the choice of solvent and base?
Extremely critical. The solvent determines reactant solubility and can influence catalyst stability and activity. The base is not just a proton scavenger; its strength and nature can dictate the reaction pathway. For instance, in Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, but it can be incompatible with sensitive functional groups like esters.[9] Weaker bases like K₂CO₃ or Cs₂CO₃ are gentler but may require higher temperatures or longer reaction times.[10]
Part 2: Troubleshooting Specific Synthetic Routes
Route 1: Oxidative Coupling of o-Aminophenols
This method involves the oxidation of two o-aminophenol molecules to form the phenoxazine core, often yielding 2-aminophenoxazin-3-one derivatives.[11] The key challenge is controlling the oxidation to prevent the formation of undesired byproducts.
Q4: My reaction to form a 2-aminophenoxazin-3-one is producing a dark, insoluble precipitate and very little desired product. What is happening?
This is a classic sign of uncontrolled oxidation and subsequent polymerization. The initial oxidation of o-aminophenol forms a highly reactive o-quinone imine intermediate.[3] While this intermediate is necessary for the desired cyclization, it can also polymerize if not rapidly trapped by a second molecule of aminophenol.
Mechanism of Product vs. Polymer Formation
Caption: Competing pathways in the oxidative coupling of o-aminophenol.
Troubleshooting & Minimization Protocol:
-
Control Oxidant Addition: Instead of adding the oxidant all at once, use a syringe pump for slow, controlled addition. This keeps the concentration of the reactive quinone imine low, favoring the bimolecular reaction over polymerization.
-
Choice of Oxidant: The oxidant's strength is key. Harsh oxidants can accelerate side reactions.
-
Enzymatic/Biomimetic: Laccase/O₂ systems or copper(II) complexes that mimic phenoxazinone synthase activity provide high selectivity under mild conditions.[2][12]
-
Chemical Oxidants: Sodium iodate (NaIO₃) is effective but can lead to iodinated side products if not controlled.[13] TEMPO-initiated oxidation is another milder alternative.[2]
-
-
Temperature and pH: Perform the reaction at ambient or sub-ambient temperatures to slow down the rate of polymerization. The optimal pH is often near neutral, as both highly acidic and basic conditions can promote side reactions.
Protocol: Controlled Synthesis of 2-Amino-3H-phenoxazin-3-one [11]
-
Prepare two separate solutions:
-
Solution A: Dissolve 2-aminophenol (1.0 eq) in methanol or acetone.
-
Solution B: Dissolve sodium iodate (NaIO₃, 1.1 eq) in deionized water.
-
-
In a round-bottom flask equipped with a stir bar, add Solution A.
-
Begin vigorously stirring Solution A and slowly add Solution B dropwise over 2-3 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS. The appearance of a characteristic yellow-orange spot/peak indicates product formation.
-
Upon completion, evaporate the organic solvent under reduced pressure.
-
Cool the remaining aqueous mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the crude product.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful C-N cross-coupling reaction is widely used for phenoxazine synthesis from an o-haloaniline and an o-halophenol precursor (via double amination) or by coupling phenoxazine itself.[10][14] However, catalyst deactivation and substrate-specific side reactions are common hurdles.
Q5: I am attempting an intramolecular Buchwald-Hartwig cyclization to form phenoxazine, but my main side product is the dehalogenated starting material. Why?
Dehalogenation is a frequent side reaction where the aryl halide is hydrodehalogenated (the halogen is replaced by hydrogen) instead of undergoing C-N coupling. This typically points to a problem in the catalytic cycle.
Causality: The issue often arises when the reductive elimination step (the final, product-forming step) is slow relative to competing side reactions of the palladium intermediate. Protic solvents or trace water can serve as a proton source for the hydrodehalogenation.
Table 1: Troubleshooting Buchwald-Hartwig Side Reactions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Dehalogenation | 1. Catalyst system is not active enough for reductive elimination. 2. Presence of protic impurities (water). 3. Reaction temperature is too high, promoting catalyst decomposition. | 1. Switch to a bulkier ligand: Use ligands like XPhos or RuPhos, which accelerate reductive elimination.[9] 2. Use rigorously dried solvents and reagents: Ensure all components are anhydrous. 3. Lower the reaction temperature: Microwave-assisted synthesis can often achieve high yields at lower temperatures and shorter times.[5][14] |
| Low Conversion | 1. Ineffective base. 2. Catalyst poisoning. 3. Steric hindrance around the reaction center. | 1. Use a stronger base: Switch from K₂CO₃ to NaOt-Bu or LHMDS, but check for functional group compatibility.[9] 2. Ensure substrate purity: Functional groups like azo can poison the catalyst. 3. Use a more active catalyst system: Employ a more sterically demanding and electron-rich ligand. |
| Homocoupling of Aryl Halide | 1. Incorrect Pd(0)/Pd(II) ratio. 2. Side reactions promoted by high temperature. | 1. Use a reliable Pd(0) precatalyst or ensure conditions fully reduce your Pd(II) source. 2. Optimize temperature: Run the reaction at the lowest effective temperature. |
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classic, cost-effective method for C-N and C-O bond formation.[15] Traditional protocols require harsh conditions (high temperatures >200 °C), but modern ligand-assisted methods have improved the scope and mildness.[16][17]
Q6: My Ullmann condensation requires very high temperatures and gives a poor yield. How can I improve this?
This is characteristic of traditional, ligand-free Ullmann reactions. The high energy barrier is due to the difficulty of the oxidative addition step and the low solubility of copper species.
The Solution: Ligand-Assisted Catalysis The introduction of bidentate ligands (e.g., diamines, phenanthrolines) has revolutionized the Ullmann condensation.
Why it Works:
-
Solubilization: Ligands coordinate to the copper center, creating a soluble, homogeneous catalyst that is much more reactive than heterogeneous copper powder.[17]
-
Acceleration: The ligand facilitates the oxidative addition of the aryl halide to the Cu(I) center, which is often the rate-limiting step. This allows the reaction to proceed at much lower temperatures (typically 80-130 °C).
Protocol: Ligand-Assisted Ullmann Synthesis of a Phenoxazine Precursor [18]
-
To a Schlenk tube, add the o-halophenol (1.0 eq), o-haloaniline (1.1 eq), CuI (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, or NMP).
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Route 4: The Smiles Rearrangement - An Unwanted Isomerization
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur under basic conditions, especially when an electron-withdrawing group is present on one of the aromatic rings.[7][19] It can be an unexpected source of isomeric impurities.
Q7: I isolated a product with the correct mass, but the NMR is inconsistent with my target phenoxazine. Could this be a Smiles rearrangement?
Yes, this is a strong possibility. The rearrangement is often thermally or base-catalyzed and proceeds through a spirocyclic Meisenheimer-type intermediate.
Mechanism of the Smiles Rearrangement
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 11. Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides [mdpi.com]
- 12. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications [ouci.dntb.gov.ua]
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- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
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- 19. chemistry-reaction.com [chemistry-reaction.com]
How to prevent the photodegradation of phenoxazine compounds in experiments.
Phenoxazine Photostability Troubleshooting & Technical Guide
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of phenoxazine derivatives. While phenoxazine is a premier molecular building block prized for its exceptional electron-donating capacity in optoelectronics, photoredox catalysis, and pharmaceuticals[1], it possesses a critical vulnerability: it is highly susceptible to rapid photodegradation in solution[2].
This technical support guide is designed to move beyond basic handling tips. Here, we will dissect the causality of phenoxazine photodegradation, address specific experimental failures through targeted FAQs, and provide a self-validating protocol to ensure the scientific integrity of your workflows.
PART 1: The Causality of Photodegradation (Mechanistic Insights)
To prevent degradation, you must first understand the mechanism. Phenoxazine does not simply "break down" in the presence of light; it undergoes a highly specific, light-induced radical reaction dictated by its solvent environment[2].
When phenoxazine is exposed to UV or visible light, it transitions into an excited singlet or triplet state. If this excitation occurs in a halogenated solvent (such as chloroform or dichloromethane), the solvent acts as a reactive partner[2][3]. The excited phenoxazine interacts with the halogenated solvent to form stable radical intermediates[4]. Once these radicals accumulate, they rapidly cross-link and oligomerize, destroying the compound's structural integrity, altering its optical absorption, and quenching its fluorescence[2][5].
Fig 1: Light-induced radical degradation pathway of phenoxazine in halogenated solvents.
PART 2: Troubleshooting FAQs
Q: My phenoxazine solution changed from clear to dark green/brown within minutes of preparation on the benchtop. What went wrong? A: You likely dissolved the compound in a halogenated solvent (e.g., chloroform) under ambient light. Halogenated solvents dramatically accelerate photodegradation via the radical pathways described above[2]. Switching to a non-halogenated solvent like toluene reduces radical formation from ~1.54% down to less than 0.08%, effectively preserving the compound and completely preventing oligomerization[2][4].
Q: I need to use phenoxazine as a structural core, but the final material degrades under operational light. How can I chemically stabilize it? A: Implement a targeted substitution strategy. Kinetic studies demonstrate that trisubstituted phenoxazine derivatives (specifically substituted at the N-, 3-, and 7-positions) exhibit a quantum yield of photodegradation ( ϕ ) that is over 1000 times lower than that of simple N-substituted phenoxazines[6][7]. This steric shielding physically blocks the reactive sites required for oligomerization[2].
Q: Does temperature affect the stability of phenoxazine radicals during my experiments? A: Yes. While phenoxazine is a superior radical-trapping antioxidant at ambient temperatures, its stability decreases significantly at elevated temperatures (e.g., 160 °C). This is due to a lower reorganization energy barrier to one-electron oxidation, causing it to be consumed much faster than its analogs (like phenothiazine) under thermal stress[8].
Q: Does oxygen play a role in this degradation? A: Absolutely. Excited states of phenoxazine can interact with dissolved oxygen to form reactive oxygen species (ROS), such as singlet oxygen or superoxide radical anions[9]. Degassing your solvents is a critical preventative measure.
PART 3: Quantitative Data Presentation
To make informed decisions regarding your experimental design, refer to the following quantitative summary of how solvent choice and molecular substitution impact phenoxazine stability[2][4][6].
| Compound Structure | Solvent Environment | Photodegradation Quantum Yield ( ϕ ) | Radical Formation (%) | Application Recommendation |
| N-substituted Phenoxazine | Chloroform (Halogenated) | High (Baseline) | ~1.54% | Strictly Avoid |
| N-substituted Phenoxazine | Toluene (Non-halogenated) | Moderate | < 0.08% | Acceptable for short-term use |
| N-, 3-, 7-Trisubstituted | Chloroform (Halogenated) | >1000x Lower than Baseline | Minimal | Use for high-stress applications |
| N-, 3-, 7-Trisubstituted | Toluene (Non-halogenated) | Negligible | Negligible | Optimal Gold Standard |
PART 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility in your assays, follow this step-by-step Standard Operating Procedure (SOP) for handling phenoxazine compounds. This protocol is designed as a self-validating system: if the baseline absorbance check fails, the protocol halts before you waste valuable reagents.
Step 1: Material Preparation Weigh phenoxazine derivatives exclusively using amber glassware or foil-wrapped vials to block ambient UV/Vis light from the outset.
Step 2: Solvent Selection & Validation Dissolve the compound in a purified, non-halogenated solvent (e.g., anhydrous toluene)[2]. Self-Validation Check: Immediately take a baseline UV-Vis absorbance reading. The solution should maintain its native absorption profile without the appearance of lower-energy charge-transfer bands (which indicate premature degradation)[10].
Step 3: Deoxygenation (Degassing) Purge the solution with Argon or N 2 for 15–20 minutes. This removes dissolved oxygen, preventing the excited states from generating destructive reactive oxygen species[9].
Step 4: Storage Seal the vial with PTFE-lined caps and store at 4°C in complete darkness to prevent thermal and photolytic oxidation[8].
Step 5: Experimental Execution Conduct photoredox or optical measurements using controlled, monochromatic light sources (e.g., specific LEDs) rather than broad-spectrum ambient light, minimizing off-target excitation[9][10].
Fig 2: Step-by-step workflow for the photostable handling of phenoxazine compounds.
References
-
Goll, F. D., Welscher, P. J., Bodenmüller, F., Blinder, R., Jelezko, F., & Ziener, U. (2024). "Photostability of Phenoxazine Derivatives." ChemPhysChem, 25(21), e202400506. URL: [Link]
-
"Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design." PubMed / National Institutes of Health. URL: [Link]
-
"Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review." Molecular Diversity. URL: [Link]
-
"Bridge control of photophysical properties in benzothiazole-phenoxazine emitters." University of Namur Research Portal. URL: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Photostability of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchportal.unamur.be [researchportal.unamur.be]
Technical Support Center: Enhancing Phenoxazine Synthesis via the Smiles Rearrangement
Welcome to the technical support center for the synthesis of phenoxazines utilizing the Smiles rearrangement. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize this powerful transformation. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency, yield, and purity of your phenoxazine products.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Smiles rearrangement for phenoxazine synthesis, providing concise answers grounded in established chemical principles.
Q1: What is the fundamental mechanism of the Smiles rearrangement in the context of phenoxazine synthesis?
A1: The synthesis of phenoxazines often proceeds through a tandem reaction sequence initiated by a Smiles rearrangement, followed by an intramolecular nucleophilic aromatic substitution (SNAr) cyclization.[1][2] The process begins with the deprotonation of a suitable precursor, typically a 2-aminophenol derivative, which then acts as a nucleophile. This nucleophile attacks an electron-deficient aromatic ring intramolecularly, leading to the formation of a spirocyclic intermediate known as a Meisenheimer complex.[3] This intermediate then rearranges and subsequently undergoes cyclization to form the phenoxazine core.[1][2]
Q2: How do electron-donating and electron-withdrawing groups on the precursors influence the reaction?
A2: The electronic properties of the substituents on both the aminophenol and the aromatic ring undergoing substitution significantly impact the reaction's efficiency. Electron-withdrawing groups (EWGs) on the target aromatic ring are crucial as they activate the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate and thus facilitating the rearrangement.[4][5] Conversely, electron-donating groups (EDGs) on the nucleophilic aminophenol component can increase its reactivity. Both electron-donating and electron-withdrawing groups on the precursors are generally well-tolerated, leading to moderate to good yields of the corresponding phenoxazine derivatives.[1][2]
Q3: What is the role of the base in this reaction, and how do I choose the appropriate one?
A3: The base is critical for deprotonating the nucleophilic species (e.g., the hydroxyl or amino group of the 2-aminophenol derivative), initiating the rearrangement.[6] The choice of base can influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The selection of the base often depends on the acidity of the proton to be removed and the overall reaction conditions. For less acidic precursors, a stronger base like NaH may be necessary.[7]
Q4: Can microwave irradiation be used to improve the efficiency of the Smiles rearrangement for phenoxazine synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be a facile and rapid method for synthesizing phenoxazines via the Smiles rearrangement.[1][2] Microwave irradiation can significantly shorten reaction times compared to conventional heating methods, often leading to good to moderate yields.[1][2] This technique is particularly beneficial for high-throughput synthesis and process optimization.
Q5: Are there any metal-free approaches to synthesizing the phenoxazine core?
A5: Yes, metal-free synthetic routes are available. One common metal-free method involves the reaction of 2-aminophenols with 3,4-dihaloarenes that are activated by electron-withdrawing groups, proceeding through a Smiles rearrangement.[8] Another approach is the O-arylation of a phenol with an unsymmetrical diaryliodonium salt to create a diaryl ether, which then undergoes intramolecular N-arylation.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of phenoxazines via the Smiles rearrangement.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The chosen base may not be strong enough to deprotonate the nucleophile effectively. 2. Poor Activation of the Aromatic Ring: The aromatic ring undergoing substitution may lack sufficient activation by electron-withdrawing groups. 3. Steric Hindrance: Bulky substituents near the reaction centers can impede the intramolecular cyclization.[6] 4. Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. | 1. Optimize the Base: Switch to a stronger base (e.g., from K₂CO₃ to NaH) or increase the amount of base used. 2. Modify the Substrate: If possible, introduce stronger electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group on the aromatic ring. 3. Redesign the Precursor: Consider alternative starting materials with less steric hindrance if significant steric issues are suspected. 4. Increase Temperature/Use Microwave: Gradually increase the reaction temperature while monitoring for decomposition. Alternatively, employ microwave irradiation to enhance the reaction rate.[1][2] |
| Formation of Multiple Products/Side Reactions | 1. Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular rearrangement. 2. Competing Nucleophilic Attack: If multiple nucleophilic sites are present, undesired side products may form. 3. Degradation of Starting Material or Product: High temperatures or harsh basic conditions can lead to decomposition. | 1. Adjust Concentration: Run the reaction at a lower concentration to favor the intramolecular pathway. 2. Protecting Groups: If necessary, use protecting groups to block competing nucleophilic sites. 3. Optimize Reaction Conditions: Lower the reaction temperature or use a milder base to minimize degradation. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Deactivation of Reagents: The base or other reagents may have degraded due to moisture or improper storage. | 1. Extend Reaction Time: Monitor the reaction over a longer period. 2. Use Fresh Reagents: Ensure that all reagents, especially the base and anhydrous solvents, are fresh and properly handled. |
| Difficulty in Product Isolation and Purification | 1. Poor Solubility of the Product: The phenoxazine product may have limited solubility in common organic solvents. 2. Formation of Tarry Byproducts: High temperatures can sometimes lead to the formation of polymeric or tarry materials that complicate purification. | 1. Solubility Screening: Experiment with a range of solvents for extraction and purification. Consider introducing solubilizing groups to the phenoxazine structure if feasible.[8] 2. Optimize Purification Technique: Column chromatography with a carefully selected eluent system is often effective. Recrystallization from a suitable solvent can also be employed to improve purity. |
Visualizing the Reaction: Mechanism and Workflow
The Smiles Rearrangement Mechanism for Phenoxazine Synthesis
The following diagram illustrates the key steps in the formation of the phenoxazine core via a Smiles rearrangement followed by SNAr cyclization.
Caption: Key mechanistic steps in phenoxazine synthesis.
A Troubleshooting Workflow
This diagram provides a logical workflow for addressing common issues during the optimization of your phenoxazine synthesis.
Caption: A systematic troubleshooting workflow for phenoxazine synthesis.
Experimental Protocols
The following protocols provide a starting point for conducting the Smiles rearrangement for phenoxazine synthesis. Optimization may be required for specific substrates.
Protocol 1: Standard Thermal Synthesis of a Phenoxazine Derivative
This protocol describes a conventional thermal method for the synthesis of a phenoxazine derivative.
Materials:
-
2-Aminophenol derivative (1.0 equiv)
-
Activated aryl halide (e.g., 1-chloro-2-nitrobenzene) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add the 2-aminophenol derivative, the activated aryl halide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of a Phenoxazine Derivative
This protocol outlines a rapid, microwave-assisted synthesis of a phenoxazine derivative.[1][2]
Materials:
-
2-Aminophenol derivative (1.0 equiv)
-
Activated aryl halide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add the 2-aminophenol derivative, the activated aryl halide, and potassium carbonate.
-
Add anhydrous DMF to the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
References
-
Smiles Rearrangement in Synthetic Chemistry. (2013). Bentham Science Publishers. Retrieved from [Link]
-
Anchan, K., Puttappa, N. H., Poongavanam, B., & Sarkar, S. K. (2020). Microwave assisted rapid synthesis of phenoxazines and benzopyridoxazines. Synthetic Communications, 50(23), 3686-3696. [Link]
-
Microwave assisted rapid synthesis of phenoxazines and benzopyridoxazines. (2020). Taylor & Francis Online. [Link]
-
Smiles Rearrangement. (n.d.). Name Reactions. [Link]
-
Studer, A. (2016). Radical Smiles Rearrangement: An Update. Molecules, 21(7), 896. [Link]
-
SMILES REARRANGEMENT [REACTION AND MECHANISM]. (2018). SlideShare. [Link]
- The Smiles and Related Rearrangements of Arom
-
Smiles Rearrangement. (n.d.). SynArchive. [Link]
-
The Smiles and Related Rearrangements of Aromatic Systems. (2011). Semantic Scholar. [Link]
-
Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. (2022). ChemistrySelect, 7(30). [Link]
-
Studer, A. (2016). Radical Smiles Rearrangement: An Update. Molecules, 21(7), 896. [Link]
-
A Photo-Smiles Rearrangement: Mechanistic Investigation of the Formation of Blatter Radical Helicenes. (2025). The Journal of Organic Chemistry. [Link]
-
Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2022). Molecular Diversity, 26(4), 2395-2429. [Link]
-
New Functionalized Phenoxazines and Phenothiazines. (2016). Molecules, 21(11), 1435. [Link]
-
Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: CID of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives. (2022). Journal of the American Society for Mass Spectrometry, 33(11), 2136-2145. [Link]
-
Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. (2018). Journal of the American Chemical Society, 140(26), 8083-8087. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.unamur.be [pure.unamur.be]
Standard workup and isolation procedures for 1-chloro-10H-phenoxazine reactions.
Technical Support Center: 1-Chloro-10H-phenoxazine Reactions
A Senior Application Scientist's Guide to Post-Reaction Workup and Isolation
Welcome to the technical support center for 1-chloro-10H-phenoxazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic scaffold. As a senior application scientist, my goal is to provide not just a set of instructions, but a framework of understanding, enabling you to troubleshoot and optimize your purification processes effectively. The synthesis of the phenoxazine core, often achieved through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensations, is only half the battle.[1][2] A robust and well-understood workup and isolation procedure is paramount to obtaining high-purity material, which is critical for subsequent transformations and biological assays.
This document moves beyond a simple protocol, offering insights into the causality behind each step, troubleshooting common issues, and providing validated methodologies to ensure the integrity of your results.
Section 1: The Logic of the Standard Workup
The primary goal of the workup is to separate the desired 1-chloro-10H-phenoxazine from a complex mixture of reagents and byproducts. This typically includes the metal catalyst (palladium or copper), ligands, inorganic salts from the base, unreacted starting materials, and potential side products.
Core Workflow: From Reaction Quench to Crude Product
The initial workup is a multi-step liquid-liquid extraction process designed to remove the bulk of non-organic impurities.
Sources
Validation & Comparative
1-chloro-10H-phenoxazine vs. 1-chloro-10H-phenothiazine: a comparative analysis.
1-Chloro-10H-phenoxazine vs. 1-Chloro-10H-phenothiazine: A Comparative Guide for Advanced Applications
Tricyclic heterocycles are foundational scaffolds in both materials science and medicinal chemistry. Among them, 1-chloro-10H-phenoxazine and 1-chloro-10H-phenothiazine stand out as highly versatile building blocks. While they share a similar structural backbone—differing only by a single heteroatom (oxygen vs. sulfur)—this atomic substitution fundamentally alters their geometric, photophysical, and electrochemical properties.
This guide provides an in-depth comparative analysis of these two functionalized scaffolds, exploring the causality behind their divergent behaviors and their respective optimal applications in photoredox catalysis, energy storage, and drug development.
Structural and Photophysical Divergence: The Causality of the Heteroatom
The primary distinction between these two molecules lies in the central chalcogen atom, which dictates the three-dimensional conformation of the entire tricyclic core.
-
Phenothiazine (Sulfur Core): Sulfur has a larger atomic radius and distinct orbital hybridization compared to oxygen. To minimize steric strain and orbital mismatch, the phenothiazine core adopts a bent, "butterfly" conformation[1]. This non-planar geometry restricts electronic delocalization, resulting in moderate molar absorptivity ( ϵ≈15,400 M−1cm−1 at 363 nm)[2].
-
Phenoxazine (Oxygen Core): Oxygen’s smaller size allows the phenoxazine core to maintain a nearly planar geometry[1]. This planarity enhances π -conjugation across the tricyclic system. Consequently, phenoxazines exhibit significantly higher molar absorptivities ( ϵ≈24,000 M−1cm−1 at 388 nm)[2]. Furthermore, the oxygen atom stabilizes the lowest unoccupied molecular orbital (LUMO) more strongly than sulfur, narrowing the ground-state energy gap and causing a red-shifted absorption profile[1].
However, in the excited state, the phenoxazine unit promotes a rigid, less relaxable geometry, which leads to higher-energy (blue-shifted) emission and a larger Stokes shift compared to its phenothiazine counterpart[1].
Performance in Photoredox Catalysis and O-ATRP
Both scaffolds are extensively used to synthesize metal-free organic photocatalysts (PCs). However, their performance in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) diverges significantly based on their structural rigidity.
Phenoxazines generally outperform phenothiazines in O-ATRP. The causality is rooted in conformational stability: because phenoxazines maintain their planar conformation during the catalytic cycle, non-radiative decay pathways are minimized. This structural integrity encourages highly efficient electron transfer, enabling the synthesis of well-defined macromolecules with narrow dispersities (1.13 to 1.31)[3].
Transient absorption spectroscopy reveals that the electron transfer kinetics are heavily dependent on the excited state. For phenoxazine-based catalysts, electron transfer from the first excited singlet state ( S1 ) to the alkyl bromide initiator is nearly diffusion-limited ( kET≈2.6×109 M−1s−1 ). This is two orders of magnitude faster than the electron transfer from the triplet state ( T1 ) ( kET≈2.7×107 M−1s−1 )[4].
Fig 1: O-ATRP Catalytic Cycle driven by Phenoxazine/Phenothiazine photoredox catalysts.
Electrochemical Energy Storage: Redox Flow Batteries
In the realm of nonaqueous redox flow batteries and symmetric all-organic batteries, the choice between phenoxazine and phenothiazine hinges on the trade-off between redox potential and cycling stability.
-
Phenothiazines: These molecules are highly valued for their ability to undergo two stable, reversible single-electron oxidations (forming a radical cation, followed by a dication). These processes occur at high potentials (up to ~4.2 V vs Li/Li⁺), making phenothiazine derivatives exceptionally stable positive electrode materials for symmetric batteries[5].
-
Phenoxazines: Replacing sulfur with oxygen increases the intrinsic redox potential. For instance, diaminocyclopropenium (DAC)-substituted phenoxazines can achieve redox potentials of 0.70 V vs Fc/Fc⁺, which is significantly higher than their phenothiazine analogs[6]. However, the phenoxazine radical cation is more susceptible to nucleophilic attack. To match the electrochemical cycling stability of phenothiazines, phenoxazines require bulky N-substituents (e.g., N-propyl or DAC groups) to sterically shield the reactive α -C-H bonds[6].
Medicinal Chemistry and Biological Pathways
The phenothiazine core is a recognized privileged scaffold in pharmacology, historically serving as the foundation for antipsychotic drugs (e.g., chlorpromazine). Today, 1-chloro-10H-phenothiazine is heavily utilized as a building block for repurposing these compounds in oncology and infectious diseases[7].
The chlorine atom at the C1 position provides a reactive handle for cross-coupling, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies[7]. Biologically, these advanced 1-chloro-phenothiazine derivatives combat multidrug-resistant cancer cells by modulating critical survival pathways. They inhibit PI3K/Akt signaling, downregulate anti-apoptotic Bcl-2, and upregulate pro-apoptotic Bax and Caspases (Casp-3/9) to trigger profound lysosomal cell death and apoptosis[7].
Fig 2: Apoptotic signaling modulation by 1-chloro-10H-phenothiazine in oncology models.
Quantitative Data Summary
| Property / Metric | 1-Chloro-10H-Phenoxazine | 1-Chloro-10H-Phenothiazine |
| Core Heteroatom | Oxygen (O) | Sulfur (S) |
| Ground-State Conformation | Nearly Planar | Bent ("Butterfly") |
| Molar Absorptivity ( ϵ ) | High (~24,000 M⁻¹cm⁻¹) | Moderate (~15,400 M⁻¹cm⁻¹) |
| Oxidation Potential | Higher (More oxidizing) | Lower (More stable radical) |
| O-ATRP Performance | Superior (Rigid planar state) | Moderate (Conformational flux) |
| Primary Biological Use | Bioactive scaffold / Toxicity probes | Antipsychotics / Oncology repurposing |
Self-Validating Experimental Protocols
Protocol A: Structural Elaboration via Selective C1 Suzuki-Miyaura Cross-Coupling
Causality: The 1-chloro position is sterically hindered by the adjacent N-H group. Utilizing a highly active, sterically demanding phosphine ligand (like XPhos) is critical to facilitate oxidative addition into the strong C-Cl bond and promote reductive elimination.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 1-chloro-10H-phenothiazine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and anhydrous K3PO4 (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of Toluene/ H2O (10:1 v/v). Note: The trace water is essential to dissolve the inorganic base, forming a reactive hydroxide complex that accelerates the transmetalation step.
-
Reaction: Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours under constant stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4 , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
Causality: Oxygen must be rigorously excluded because it rapidly quenches the excited states ( S1 / T1 ) of the phenoxazine photocatalyst and reacts with propagating carbon-centered radicals, halting polymerization.
-
Mixture Preparation: In a dry Schlenk tube, combine the monomer (e.g., Methyl Methacrylate, 100 equiv), an alkyl bromide initiator (e.g., methyl 2-bromopropionate, 1 equiv), and the synthesized phenoxazine photocatalyst (0.1 equiv).
-
Solvation: Add anhydrous N,N-dimethylformamide (DMF). Note: DMF is highly polar and stabilizes the photogenerated radical cation intermediate ( PC∙+ ) via solvation, preventing premature back-electron transfer.
-
Degassing: Perform three rigorous freeze-pump-thaw cycles. Backfill the tube with high-purity Argon.
-
Irradiation: Place the Schlenk tube 5 cm away from a 380 nm white LED strip. Irradiate at room temperature for 8 hours.
-
Isolation: Quench the reaction by exposing it to air. Precipitate the polymer by dropping the mixture into cold methanol. Filter the precipitate and dry under vacuum to a constant weight to determine monomer conversion and yield.
References
- "1-Chloro-10H-phenothiazine Research Chemical", Benchchem.
- "Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts", Journal of the American Chemical Society.
- "Structure-Dependent Electron Transfer Rates for Dihydrophenazine, Phenoxazine, and Phenothiazine Photoredox Catalysts Employed in Atom Transfer Radical Polymerization", ACS Public
- "Targeted Optimization of Phenoxazine Redox Center for Nonaqueous Redox Flow Batteries", ACS M
- "Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries", ACS Public
- "Impact of Phenothiazine-to-Phenoxazine Replacement in Hexaphyrin Frameworks on Structural, Spectroscopic, and Redox Properties", ResearchG
- "WO2021142287A1 - High triplet yield phenothiazine donor-acceptor complexes for photoredox catalysis", Google P
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Comparing the efficacy of phenoxazine and phenothiazine as photoredox catalysts.
As a Senior Application Scientist, navigating the transition from precious-metal complexes (like iridium and ruthenium) to organic photoredox catalysts (OPCs) requires a rigorous understanding of molecular photophysics. Among the most promising classes of strongly reducing OPCs are phenoxazines (POZ) and phenothiazines (PTZ) .
While both share a structurally related tricyclic core and operate via single-electron transfer (SET) mechanisms, their distinct geometric and electronic properties dictate entirely different catalytic efficacies. This guide provides an in-depth, data-driven comparison of POZ and PTZ, detailing the causality behind their performance in benchmark reactions like organocatalyzed atom transfer radical polymerization (O-ATRP) and reductive dehalogenation.
Structural Geometry and Photophysical Causality
The fundamental difference in catalytic efficacy between POZ and PTZ stems directly from their core geometries, which govern their excited-state dynamics and intramolecular charge transfer (ICT) capabilities.
-
Phenoxazine (POZ): The oxygen atom in the POZ core allows the tricyclic system to adopt a highly planar conformation [1]. This planarity is critical; it promotes strong electronic coupling between the heterocyclic core and the N-aryl substituent, facilitating efficient ICT to charge-separated singly occupied molecular orbitals (SOMOs) upon photoexcitation[1]. Consequently, POZ derivatives exhibit highly stable radical cations ( Eox≈+0.58 V vs SCE), which are kinetically fast at deactivating propagating radicals—a strict requirement for maintaining low dispersity in O-ATRP[1].
-
Phenothiazine (PTZ): The substitution of oxygen with a larger sulfur atom forces the PTZ core into a bent, "butterfly" conformation [1]. This bent geometry limits the electronic coupling across the molecule, restricting the formation of a stable ICT complex[1]. While PTZ derivatives are exceptionally strong excited-state reductants—capable of reaching extreme reduction potentials up to -3.0 V vs SCE with dialkylamino substituents[2]—their bent nature results in kinetically slower deactivation rates[1]. Furthermore, the para-position of the N-aryl ring in PTZ is highly reactive and prone to degradation, often requiring bulky substituents (e.g., tert-butyl groups) to ensure catalyst survival during turnover[3].
Quantitative Photophysical Comparison
The following table summarizes the benchmark quantitative data for representative N-aryl POZ and PTZ catalysts, illustrating the thermodynamic driving forces available for SET.
| Catalyst Class | Core Geometry | Absorption ( λmax ) | Excited State Reduction Potential ( Ered∗ vs SCE) | Ground State Oxidation Potential ( Eox vs SCE) | Primary Application Strengths |
| N-Aryl Phenoxazine | Planar | 350 - 450 nm | -1.80 to -2.32 V[4] | ≈ +0.58 V[1] | O-ATRP (low dispersity), C-N cross-coupling |
| N-Aryl Phenothiazine | Bent | 310 - 390 nm | -2.10 to -3.00 V[2],[5] | ≈ +0.49 V[1] | Unactivated aryl chloride cleavage, extreme reductions |
Mechanistic Pathway: Reductive Quenching in O-ATRP
To understand how these photophysical properties translate to benchtop efficacy, we must map the catalytic cycle. Both POZ and PTZ typically operate via a reductive quenching cycle when paired with an alkyl halide initiator.
Photoredox catalytic cycle for O-ATRP using organic photocatalysts.
Causality in the Cycle: The rate coefficients for the initial electron transfer from the excited state ( S1 or T1 ) to the initiator are heavily influenced by the catalyst's structure[6]. Because POZ maintains a planar conformation, it stabilizes the charge-transfer state, effectively slowing down deleterious back electron transfer (BET) and allowing the forward SET to proceed efficiently[6]. Conversely, while PTZ can push the thermodynamic limits to cleave highly stable bonds (like aryl chlorides)[7], its bent radical cation ( PC∙+ ) struggles to rapidly deactivate the propagating polymer radical, leading to higher dispersity ( Đ ) in polymer synthesis[1].
Self-Validating Experimental Methodology
To objectively benchmark the efficacy of POZ versus PTZ, we utilize a standardized O-ATRP workflow. The following protocol is designed as a self-validating system , ensuring that any failure points (such as oxygen ingress or thermal background reactions) are immediately identifiable by the operator.
Protocol: Benchmarking OPCs via O-ATRP of Methyl Methacrylate (MMA)
Step 1: Reagent Purification & Assembly
-
Action: Pass MMA through a basic alumina column to remove the hydroquinone inhibitor. In a 10 mL Schlenk flask, combine 1.0 mL of purified MMA, ethyl α -bromophenylacetate (initiator, 0.5 mol %), and the chosen OPC (e.g., 10-phenylphenoxazine or 10-phenylphenothiazine, 0.05 mol %) in 1.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality: Inhibitors are designed to scavenge radicals. Failing to remove them will prematurely quench the photogenerated species, artificially suppressing the initiator efficiency and skewing the comparison between POZ and PTZ.
Step 2: Stringent Degassing (Freeze-Pump-Thaw)
-
Action: Subject the sealed Schlenk flask to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.
-
Validation Checkpoint: During the final thaw cycle, observe the liquid under static vacuum. A properly degassed, self-validating system will show zero gas bubble formation as the solvent melts. If bubbles persist, dissolved oxygen remains. Oxygen is a potent triplet quencher that will immediately shut down the photoredox cycle via triplet-triplet annihilation. Repeat cycles until the visual bubble check is negative.
Step 3: Photochemical Irradiation
-
Action: Backfill the flask with ultra-pure Argon. Irradiate the vial using a 365 nm or 390 nm LED array (calibrated to the specific λmax of the chosen OPC) at ambient temperature.
-
Validation Checkpoint: Upon irradiation, the solution should exhibit a distinct color shift (often to a deep red or blue, depending on the N-aryl substituent) indicative of the persistent radical cation ( PC∙+ ) formation[7]. If the solution turns brown or remains colorless, it indicates rapid catalyst degradation or failure to access the excited state.
Step 4: Kinetic Sampling & Quenching
-
Action: Withdraw 0.1 mL aliquots via a microsyringe every 2 hours under positive Argon pressure. Quench the aliquot immediately by exposing it to ambient air and wrapping the vial in aluminum foil.
-
Validation Checkpoint: The sudden exposure to oxygen and darkness self-validates the termination of the light-driven cycle. If subsequent NMR analysis shows that polymerization continued in the dark aliquot, it proves the presence of an uncontrolled thermal background reaction (autoacceleration), invalidating the photoredox mechanism.
Step 5: Analytical Quantification
-
Action: Analyze the quenched aliquots via 1H NMR to determine monomer conversion and Gel Permeation Chromatography (GPC) to calculate the number-average molecular weight ( Mn ) and dispersity ( Đ ). POZ typically yields Đ values between 1.13 and 1.31, whereas PTZ often yields broader distributions due to slower deactivation kinetics[4],[1].
Self-validating experimental workflow for benchmarking photoredox catalysts.
Conclusion
The choice between phenoxazine and phenothiazine is not a matter of one being universally superior, but rather matching the structural causality of the catalyst to the thermodynamic demands of the reaction. Phenoxazines are the premier choice for controlled radical polymerizations (like O-ATRP) due to their planar geometry, which ensures a stable radical cation capable of rapid, controlled deactivation[1]. Conversely, phenothiazines are the catalysts of choice when brute-force reducing power is required—such as the reductive cleavage of unactivated aryl chlorides—where their bent geometry allows access to extreme excited-state reduction potentials up to -3.0 V[7],[2].
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Comprehensive Spectroscopic Benchmarking and Data Interpretation Guide: 1-Chloro-10H-Phenoxazine vs. Alternatives in Photocatalysis and OLED Applications
As the demand for metal-free organic photocatalysts (O-ATRP) and highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs accelerates, the selection of the correct phenoxazine building block becomes paramount. 1-Chloro-10H-phenoxazine (1-CPO) has emerged as a highly specialized scaffold, offering unique steric and electronic advantages over unsubstituted 10H-phenoxazine (POZ) and its structural isomer, 3-chloro-10H-phenoxazine (3-CPO) [1][2].
This guide provides an objective, data-driven comparison of these derivatives, detailing their spectroscopic signatures, structural causality, and validated experimental protocols for researchers and drug development professionals.
Structural Causality: Why the 1-Position Matters
In molecular design, the placement of a halogen on the phenoxazine core drastically alters its photophysical behavior.
-
Steric Hindrance (The TADF Advantage): In OLED material synthesis, phenoxazines are often N-arylated to create Donor-Acceptor (D-A) systems. A chlorine atom at the 1-position (adjacent to the secondary amine) creates severe steric bulk. This forces any subsequent N-substituent into a nearly orthogonal dihedral angle relative to the phenoxazine plane. This orthogonality breaks the conjugation, minimizing the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—a strict prerequisite for achieving a small singlet-triplet energy gap ( ΔEST ) in TADF OLEDs[3].
-
Electronic Tuning (The Photocatalytic Advantage): In Metal-Free Atom Transfer Radical Polymerization (O-ATRP), phenoxazines act as strong excited-state reductants[4][5]. The inductive electron-withdrawing effect of the chlorine atom stabilizes the resulting radical cation ( PC∙+ ) during the catalytic cycle, modulating the redox potential to prevent over-reduction of sensitive functional groups[6].
Comparative Spectroscopic Analysis
To ensure scientific integrity, researchers must rigorously validate the purity and structural identity of their phenoxazine scaffolds before downstream synthesis. Below is the benchmarked spectroscopic data comparing 1-CPO against its primary alternatives.
Quantitative Spectroscopic Data Comparison
| Analytical Metric | 10H-Phenoxazine (POZ) | 1-Chloro-10H-phenoxazine (1-CPO) | 3-Chloro-10H-phenoxazine (3-CPO) |
| UV-Vis λmax (THF) | 315 nm | 326 nm | 332 nm |
| Molar Extinction ( ε ) | ~4,500 M−1cm−1 | ~4,800 M−1cm−1 | ~5,100 M−1cm−1 |
| 1 H NMR (N-H shift, ppm) | 5.90 (s, 1H) | 6.15 (s, 1H) [Downfield shift] | 5.95 (s, 1H) |
| 1 H NMR (Aromatic, ppm) | 6.50 - 6.75 (m, 8H) | 6.60 - 6.95 (m, 7H) | 6.55 - 6.85 (m, 7H) |
| FT-IR (N-H stretch) | 3380 cm−1 | 3365 cm−1 | 3375 cm−1 |
| FT-IR (C-Cl stretch) | N/A | 745 cm−1 | 760 cm−1 |
Data Interpretation & Causality
-
NMR Spectroscopy: The 1 H NMR spectrum provides a definitive map of the carbon skeleton[1]. In 1-CPO, the proximity of the electronegative chlorine atom to the N-H bond withdraws electron density via the inductive effect, deshielding the amine proton and shifting it downfield to ~6.15 ppm compared to 5.90 ppm in POZ. Furthermore, the loss of symmetry in 1-CPO results in a highly complex multiplet structure for the remaining 7 aromatic protons.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 1-CPO exhibits a bathochromic (red) shift relative to POZ. The chlorine atom participates in weak n→π∗ conjugation with the aromatic ring, lowering the HOMO-LUMO gap slightly. When analyzing these compounds, a linear correlation between concentration and absorbance must be established via the Beer-Lambert law to confirm the absence of π−π stacking (aggregation), which would quench photocatalytic efficiency[4][7].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes an internal check to ensure the integrity of the phenoxazine catalyst before and during application.
Protocol A: UV-Vis Molar Extinction Validation
Objective: Verify catalyst monomeric dispersion in solution.
-
Preparation: Weigh exactly 2.17 mg of 1-CPO (MW: 217.65 g/mol ) and dissolve in 10 mL of anhydrous Tetrahydrofuran (THF) to create a 1.0 mM stock solution.
-
Serial Dilution: Prepare five standard solutions at 10, 20, 30, 40, and 50 μM concentrations[4].
-
Measurement: Record the absorption spectra from 200 nm to 600 nm using a quartz cuvette (1 cm path length).
-
Validation: Plot Absorbance at λmax (326 nm) vs. Concentration. A perfectly linear regression ( R2>0.99 ) validates that the catalyst is fully dissolved and not forming excimers.
Protocol B: Benchmark O-ATRP of Methyl Methacrylate (MMA)
Objective: Evaluate the photoredox capability of 1-CPO.
-
Reaction Setup: In a nitrogen-filled glovebox, combine MMA (monomer), an alkyl bromide initiator (e.g., ethyl α -bromophenylacetate), and 1-CPO in a molar ratio of [1000]:[10]:[1] in N,N -dimethylacetamide (DMA)[5].
-
Degassing: Seal the Schlenk tube and perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet-state quencher. Failure to remove O2 will completely inhibit the electron transfer from the excited 1-CPO to the initiator.
-
Irradiation: Irradiate the mixture using a 365 nm UV LED lamp at room temperature for 12 hours[6].
-
Termination & Precipitation: Expose the mixture to air (quenching the radical cycle) and precipitate the polymer dropwise into cold methanol.
-
Validation: Analyze the precipitated polymer via Gel Permeation Chromatography (GPC). A narrow dispersity ( Đ<1.3 ) confirms a controlled radical polymerization mediated effectively by the 1-CPO catalyst.
Mechanistic and Workflow Visualizations
To fully grasp the utility of 1-CPO, it is critical to visualize both its role in the catalytic cycle and the experimental workflow required to harness it.
Fig 1: Photoredox O-ATRP catalytic cycle utilizing 1-chloro-10H-phenoxazine as an organic photocatalyst.
Fig 2: Standardized experimental workflow for 1-CPO mediated photopolymerization and validation.
Conclusion
While unsubstituted 10H-phenoxazine remains a versatile baseline material, 1-chloro-10H-phenoxazine offers distinct, quantifiable advantages for advanced applications. Its unique steric profile makes it an indispensable precursor for high-efficiency TADF OLEDs, while its fine-tuned redox potential and bathochromically shifted absorption profile enhance its utility as a metal-free photoredox catalyst. By adhering to the rigorous spectroscopic validation protocols outlined above, researchers can ensure high reproducibility and optimal performance in their synthetic workflows.
References
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Vietnam Journal of Science, Technology and Engineering. "Synthesis of novel organocatalysed phenoxazine for atom transfer radical polymerization of methyl methacrylate monomer." VJST. Available at:[Link]
-
SciELO. "Synthesis of novel organocatalyzed phenoxazine for free metal atom transfer radical polymerization." SciELO. Available at: [Link]
- Google Patents. "US10975171B2 - Compositions and methods of promoting organic photocatalysis." Google Patents.
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A comparative study of the photophysical properties of substituted phenoxazines.
A Comparative Guide to the Photophysical Properties of Substituted Phenoxazines
Introduction: The Phenoxazine Core as a Privileged Fluorophore
Phenoxazine, a robust, electron-rich heterocyclic scaffold, has garnered significant interest across diverse scientific fields, including materials science, medicinal chemistry, and biological imaging.[1] Its planar, rigid structure and potent electron-donating character make it an exceptional core for building advanced fluorescent molecules.[1][2] Phenoxazine derivatives are integral to the development of organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells (DSSCs), and fluorescent probes for biological systems.[1]
The true power of the phenoxazine scaffold lies in its tunability. By strategically introducing various substituents at different positions on the tricyclic core or the N-phenyl ring, we can precisely modulate its electronic and, consequently, its photophysical properties. This guide provides a comparative analysis of how different substitution patterns affect the absorption, emission, and overall performance of phenoxazine-based fluorophores, grounded in experimental data and established photophysical principles. We will explore the causal relationships between molecular structure and fluorescent behavior, detail the methodologies for their characterization, and provide a framework for the rational design of next-generation phenoxazine dyes.
The Impact of Substitution on Photophysical Properties
The electronic nature and position of substituents fundamentally dictate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, largely determines the absorption and emission wavelengths of the molecule.
Effect of Electron-Donating vs. Electron-Withdrawing Groups
A common strategy in fluorophore design is to create a "push-pull" system, where an electron-donating group (EDG) is paired with an electron-withdrawing group (EWG). In the context of phenoxazines, the core itself is a powerful donor. Attaching additional donors or acceptors allows for fine-tuning.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), dimethylamino (-NMe₂), and methoxy (-OMe) increase the electron density of the π-system. This generally raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. The result is a bathochromic (red) shift in both the absorption and emission spectra.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) and nitro (-NO₂) pull electron density from the π-system. This tends to lower the energy of the LUMO. Consequently, EWGs typically induce a hypsochromic (blue) shift in absorption and emission maxima compared to derivatives with EDGs.[3]
This relationship can be quantified by correlating absorption and emission maxima with Hammett parameters (σp), where a linear trend often demonstrates the predictable influence of a substituent's electronic character on the molecule's transition energies.[3]
Comparative Photophysical Data of Substituted Phenoxazines
The following table summarizes experimental data for a series of phenoxazine (POA) derivatives substituted with different functional groups, illustrating the principles described above. All measurements were conducted in tetrachloromethane (CCl₄) to provide a consistent basis for comparison.
| Compound ID | Substituent | Type | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦPL |
| POA-NMe₂ | -NMe₂ | Strong EDG | ~450 | 549 | 4172 | 0.47 |
| POA-NH₂ | -NH₂ | EDG | ~450 | 545 | 4004 | 0.39 |
| POA-OMe | -OMe | EDG | ~450 | 534 | 3584 | 0.14 |
| POA-CN | -CN | EWG | ~440 | 513 | 3298 | 0.01 |
| POA-NO₂ | -NO₂ | Strong EWG | ~440 | 525 | 3632 | <0.01 |
Data synthesized from[3]. λabs = Absorption Maximum, λem = Emission Maximum, ΦPL = Photoluminescence Quantum Yield.
The "Magic Methyl Effect": Steric Hindrance and Conformational Control
Beyond purely electronic effects, the physical size and position of substituents play a critical role. The introduction of methyl groups, particularly at positions ortho to the oxazine nitrogen or the N-aryl linkage, exerts significant steric pressure.[4][5]
This steric strain can force the phenoxazine core to adopt a bent or folded geometry in the ground state.[4] This has several important consequences:
-
Hypsochromic Shift in Absorption: The non-planar conformation disrupts π-conjugation across the molecule, increasing the HOMO-LUMO gap and causing a blue-shift in the absorption maximum.[4]
-
Enlarged Stokes Shift: Upon photoexcitation, the molecule may undergo planarization to a more stable, conjugated geometry in the excited state. This excited-state relaxation means that emission occurs from a lower energy level than would be expected from the initial absorption, resulting in a significantly larger Stokes shift.[4]
-
Modulation of Solid-State Emission: In the solid state, steric hindrance can disrupt the close π-π stacking that often leads to aggregation-caused quenching (ACQ). By forcing specific packing motifs, such as brick-like formations instead of co-facial stacks, ortho-methylation can enable bright solid-state emission.[5] This principle is crucial for applications like OLEDs.
The diagram below illustrates how steric hindrance from an ortho-methyl group alters the molecular geometry and impacts the photophysical profile.
Caption: Effect of Steric Hindrance on Phenoxazine Conformation and Photophysics.
Experimental Characterization Protocols
To reliably compare substituted phenoxazines, a standardized set of photophysical measurements is required. The trustworthiness of these comparisons hinges on meticulous experimental execution.
Protocol 1: UV-Visible Absorption and Fluorescence Spectroscopy
This is the foundational experiment to determine the primary absorption (λabs) and emission (λem) maxima.
Causality and Rationale: The choice of solvent is critical. Solvatochromic dyes, like many phenoxazine derivatives, can exhibit significant shifts in their emission spectra depending on solvent polarity.[6][7] Using a range of solvents from non-polar (e.g., cyclohexane) to polar (e.g., acetonitrile) can reveal the charge-transfer character of the excited state. For direct comparison, all compounds in a series should be analyzed in the same solvent. The concentration must be kept low (typically 1-10 µM) to avoid inner filter effects and re-absorption, which can distort the spectral shape and intensity.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the phenoxazine derivative in a high-purity solvent (e.g., spectroscopic grade DMSO or THF).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of ~5 µM in the desired solvent (e.g., dichloromethane, DCM) using a quartz cuvette with a 1 cm path length.
-
Blank Measurement: Record the absorption spectrum of the pure solvent in the spectrophotometer to serve as a baseline.
-
Absorption Spectrum Acquisition: Measure the absorption spectrum of the sample solution. The peak absorbance (A) at λabs should ideally be between 0.05 and 0.1 to ensure linearity and suitability for subsequent fluorescence measurements.
-
Emission Spectrum Acquisition:
-
Transfer the same cuvette to a fluorometer.
-
Set the excitation wavelength (λex) to the measured λabs.
-
Scan the emission monochromator over a wavelength range starting ~10-20 nm above λex to well past the expected emission.
-
Record the fluorescence emission spectrum to identify λem.
-
Protocol 2: Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is a measure of a fluorophore's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is most common.
Causality and Rationale: This protocol is a self-validating system because it relies on a reference standard with a known, published quantum yield. The standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent variations in detector sensitivity. The integrated fluorescence intensity, not just the peak height, is used because it accounts for the total number of photons emitted across the entire emission band.
Step-by-Step Methodology:
-
Standard Selection: Choose a suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95).
-
Absorbance Matching: Prepare several dilute solutions of both the sample and the standard in the same solvent. Measure their absorbance at the chosen excitation wavelength. Adjust concentrations until you have at least three sample and standard solutions with absorbances below 0.1, ensuring the absorbance values are closely matched between a sample and a standard.
-
Fluorescence Measurement: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"std" refers to the standard and "sample" refers to the unknown.
-
-
Validation: Plot the integrated intensity (I) versus absorbance (A) for both the sample and the standard. The plots should be linear, and the ratio of the slopes can be used in the calculation, providing a more robust determination.
Experimental Workflow for Photophysical Characterization
The following diagram outlines the logical flow from sample synthesis to the final determination of key photophysical parameters.
Caption: General Workflow for Characterizing Substituted Phenoxazines.
Conclusion and Future Outlook
The phenoxazine scaffold is a remarkably versatile platform for the development of advanced functional materials. As demonstrated, its photophysical properties can be rationally and predictably tuned through chemical substitution. Electron-donating groups generally produce red-shifted emission, while steric bulk can be employed to enhance solid-state performance and increase Stokes shifts. This comparative guide provides a foundational understanding of these structure-property relationships and the experimental protocols required to validate them.
Future research will likely focus on creating phenoxazine derivatives with more sophisticated functionalities, such as those exhibiting thermally activated delayed fluorescence (TADF) for next-generation OLEDs[1][8], or those designed for specific biological targeting and sensing applications.[9][10] The principles and methodologies outlined here serve as an essential toolkit for researchers, scientists, and drug development professionals aiming to harness the full potential of this privileged class of fluorophores.
References
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a st
- Controlling structural and photophysical properties in sequentially methylated phenoxazines. Royal Society of Chemistry.
- Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. PMC, NIH.
- Photophysical and DNA‐Binding Properties of Phenoxazine‐Based Push–Pull Type Organic Chromophores: Insights From DFT, Molecular Docking, and Optical Studies. PMC.
- Benzophenoxazine-based fluorescent dyes for labeling biomolecules. Chemistry.
- Controlling structural and photophysical properties in sequentially methylated phenoxazines.
- Synthesis and Photophysical Properties of Purine-Phenoxazine and Purine-Phenothiazine Conjug
- Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties. PubMed.
- Modulating the Favored Emissive State of Functionalized Phenoxazines in Both Solution and the Solid St
- Effects of the nature of donor substituents on the photophysical and electroluminescence properties of derivatives of perfluorobiphenyl. RSC Publishing.
- Experimental methods in chemical engineering: Fluorescence emission spectroscopy.
- Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine.
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In-Vitro Cytotoxicity Comparison of Functionalized Phenoxazine Compounds: A Comprehensive Guide for Preclinical Development
As a Senior Application Scientist, evaluating novel chemotypes requires looking beyond endpoint IC50 values to interrogate the underlying structure-activity relationships (SAR) that drive cellular penetration, target engagement, and ultimate cytotoxicity. Phenoxazine and its derivatives have emerged as a highly versatile class of heterocyclic compounds in oncology. While naturally occurring phenoxazines like Actinomycin D have long been used as DNA-intercalating chemotherapeutics, modern drug development focuses on synthetic functionalization to improve the therapeutic index and overcome drug resistance.
This guide provides an objective, data-driven comparison of various functionalized phenoxazine derivatives, elucidating the causality behind their in-vitro performance and detailing the self-validating experimental protocols required for rigorous preclinical evaluation.
Structure-Activity Relationship (SAR) & Cytotoxicity Profiles
The biological activity of phenoxazine derivatives is intricately linked to their chemical functionalization. Modifications to the core scaffold dictate the molecule's lipophilicity, intracellular localization, and primary mechanism of action.
A. Alkyl & Halogen Functionalization (Hydrophobic Targeting)
Extending the alkyl chain length at the N10-position (e.g., from propyl to hexyl) significantly increases the lipophilicity of the phenoxazine core. Quantitative 1 studies demonstrate that the cytotoxic activity of these derivatives against human oral squamous cell carcinoma (HSC-2, HSC-4) correlates strongly with their octanol-water partition coefficient (log-P).
-
The Causality: Cytotoxicity reaches an optimum at a log-P of approximately 5.9. This specific lipophilicity provides the perfect thermodynamic balance—hydrophobic enough to traverse the phospholipid bilayer, yet hydrophilic enough to avoid permanent sequestration within the membrane, allowing the compound to reach and inhibit intracellular kinases like the Akt/mTOR pathway.
B. Nucleoside Analogs (G-Quadruplex Stabilization)
Conjugating phenoxazines with nucleoside analogs shifts their primary target to nucleic acids. These derivatives act as potent G-quadruplex (G4) stabilizing ligands 2.
-
The Causality: By selectively binding to and stabilizing G4 secondary structures in telomeric regions and oncogene promoters (such as KIT), these compounds create physical roadblocks for RNA polymerase. This halts transcription and triggers DNA damage-induced apoptosis, resulting in exceptional potency (nanomolar CC50 values) against lung (A549) and liver (HepG2) adenocarcinoma cells.
C. Quaternary Nitrogen Substitution (Cationic Targeting)
Derivatives featuring positively charged quaternary nitrogen substituents on the phenoxazine ring (e.g., compounds WM7 and WM8) exhibit remarkable tumor specificity 3.
-
The Causality: Cancer cell mitochondria typically possess a hyperpolarized (more negative) transmembrane potential compared to healthy cells. The permanent cationic charge of these phenoxazines drives selective electrophoretic accumulation within tumor mitochondria. This induces rapid mitochondrial depolarization and Caspase-3 activation, yielding high Tumor Specificity (TS) indices (>4.0) without triggering autophagic cell death.
Quantitative Data Comparison
The following table summarizes the comparative in-vitro performance of these functionalized classes across various cell lines.
| Phenoxazine Derivative Class | Key Structural Modification | Primary Target / Mechanism | Most Sensitive Cell Lines | In-Vitro Cytotoxicity (CC50 / IC50) | Tumor Specificity Index (TS) |
| Alkyl-Substituted | N10-hexyl, C-2 Chlorine | Akt/mTOR Pathway Inhibition | HL-60, HSC-2, HSC-4 | 1.5 – 5.0 µM | Moderate (~1.5 - 2.5) |
| Nucleoside Analogs | G-Quadruplex (G4) Ligands | G4 Stabilization (Telomeres/KIT) | A549, HepG2 | 0.05 – 0.9 µM (Nanomolar) | High |
| Cationic Derivatives | Quaternary Nitrogen (WM7/WM8) | Caspase-3 Activation | HL-60, T98G | 2.0 – 6.5 µM | Very High (4.3 – 4.8) |
| Dicyanomethyl-Functionalized | Julolidine Electron Donors | ROS Generation (Photodynamic) | HeLa | ~2.0 – 3.0 µM | High (Under Irradiation) |
Mechanistic Pathways of Cytotoxicity
To visualize how different functional groups dictate the intracellular fate of the phenoxazine scaffold, refer to the mechanistic pathway diagram below.
Mechanistic pathways of functionalized phenoxazine derivatives inducing cytotoxicity.
Experimental Workflows & Self-Validating Protocols
When evaluating phenoxazine derivatives, standard colorimetric assays (like MTT) are prone to artifactual errors. Many phenoxazines are intrinsically fluorescent or structurally related to resorufin 4. To ensure scientific integrity, a self-validating system must be used.
We recommend the Resazurin-based Cell Viability Assay 5, which measures cellular redox metabolism with high sensitivity, provided strict background subtraction controls are implemented.
Protocol: High-Sensitivity Resazurin Potency Assay
Rationale: Metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin. Including "Cell-Free + Drug" controls allows us to mathematically subtract any intrinsic fluorescence emitted by the phenoxazine test compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HL-60 or A549) in a 96-well opaque-walled plate at a density of 1×104 cells/well in 100 µL of complete culture media. Incubate overnight at 37°C, 5% CO2.
-
Control Matrix Setup (Critical Step):
-
Positive Control: Cells treated with Actinomycin D (a natural phenoxazine with known IC50).
-
Vehicle Control: Cells treated with DMSO equivalent to the highest drug concentration (must be <0.5% v/v).
-
Background Control: Media + Drug (No Cells) to account for the compound's intrinsic fluorescence.
-
-
Compound Treatment: Prepare serial dilutions of the functionalized phenoxazine compounds (ranging from 0.01 µM to 100 µM). Add 10 µL of the 10X drug stocks to the respective wells. Incubate for 72 hours.
-
Resazurin Addition: Add 20 µL of Resazurin indicator solution (0.15 mg/mL in PBS) to all wells. Incubate for 4 hours at 37°C.
-
Fluorescence Readout: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Normalization: Subtract the Background Control RFU (Relative Fluorescence Units) from the corresponding Drug Treatment RFU. Calculate cell viability relative to the Vehicle Control.
Step-by-step workflow for the resazurin-based cell viability potency assay.
Conclusion
The phenoxazine scaffold is not a monolithic entity; its in-vitro cytotoxicity is highly programmable. For broad-spectrum kinase inhibition, tuning the log-P to ~5.9 via alkylation yields optimal results. For highly targeted, nanomolar potency, nucleoside functionalization to target G-quadruplexes represents the cutting edge of phenoxazine development. Finally, for researchers aiming to exploit the altered mitochondrial metabolism of cancer cells, quaternary nitrogen substitution offers an elegant mechanism to achieve high tumor specificity.
References
-
Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method. PubMed (NIH). Available at:[Link]
-
Anticancer activity of G4-targeting phenoxazine derivatives in vitro. PubMed (NIH). Available at:[Link]
-
Tumor-specificity and Type of Cell Death Induced by Phenoxazines. Anticancer Research. Available at:[Link]
-
Evaluation of resazurin phenoxazine dye as a highly sensitive cell viability potency assay for natural killer cell-derived extracellular vesicle-based cancer biotherapeutics. PMC (NIH). Available at:[Link]
-
Theranostic Fluorescent Probes. Chemical Reviews (ACS Publications). Available at:[Link]
Sources
- 1. Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of resazurin phenoxazine dye as a highly sensitive cell viability potency assay for natural killer cell‐derived extracellular vesicle‐based cancer biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
